LSP1-2111
説明
特性
分子式 |
C12H17N2O9P |
|---|---|
分子量 |
364.24 g/mol |
IUPAC名 |
(2S)-2-amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid |
InChI |
InChI=1S/C12H17N2O9P/c1-23-9-5-6(4-8(10(9)15)14(19)20)12(18)24(21,22)3-2-7(13)11(16)17/h4-5,7,12,15,18H,2-3,13H2,1H3,(H,16,17)(H,21,22)/t7-,12?/m0/s1 |
InChIキー |
PEXVMHLARUAHNC-KAJCPDDVSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(O)P(=O)(CC[C@@H](C(=O)O)N)O |
正規SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(O)P(=O)(CCC(C(=O)O)N)O |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of LSP1-2111: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSP1-2111 is a selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Group III mGluR.[1] Preclinical evidence strongly suggests its potential as a novel therapeutic agent for psychiatric and neurological disorders, particularly schizophrenia and anxiety. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential.
Core Mechanism of Action: mGluR4 Agonism
This compound exerts its primary effects by binding to and activating the mGluR4. This receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαi/o subunit.[2][3] The canonical signaling pathway initiated by this compound binding involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of downstream effectors such as protein kinase A (PKA).[3][4]
Recent evidence also points to a non-canonical signaling pathway for mGluR4, which involves the activation of phospholipase C (PLC) and protein kinase C (PKC).[4] This suggests a more complex and nuanced signaling cascade than previously understood.
Quantitative Pharmacological Data
The selectivity and potency of this compound at mGluR subtypes are critical to its pharmacological profile. The following table summarizes the key quantitative data.
| Receptor Subtype | EC50 (µM) |
| mGluR4 | 2.2 ± 0.27[1] |
| mGluR7 | 52.87 ± 20.66[1] |
| mGluR8 | 65.97 ± 11.81[1] |
Table 1: Potency of this compound at human mGluR subtypes.
Signaling Pathway of this compound
The binding of this compound to the presynaptic mGluR4 initiates a cascade of intracellular events that ultimately modulate neurotransmitter release.
Figure 1: this compound signaling pathway at the presynaptic terminal.
Interaction with Serotonergic and GABAergic Systems
A significant aspect of this compound's mechanism of action is its interplay with the serotonergic and GABAergic neurotransmitter systems.
Serotonergic System Interaction
The antipsychotic-like effects of this compound are dependent on the 5-HT1A receptor.[1] Studies have shown that the therapeutic effects of this compound in preclinical models of schizophrenia are blocked by the 5-HT1A antagonist WAY100635.[1] Furthermore, co-administration of a sub-effective dose of this compound with a sub-effective dose of a 5-HT1A agonist produces a synergistic antipsychotic-like effect.[1] While the exact molecular mechanism of this interaction is still under investigation, it is known that mGluR4 and 5-HT1A receptors are co-localized in several brain regions.[5] This suggests a functional interaction that may occur at the level of neuronal circuits.[6]
GABAergic System Interaction
The anxiolytic effects of this compound appear to be mediated, in part, through the GABAergic system.[7] The anxiolytic-like effects of this compound in the stress-induced hyperthermia test are inhibited by the benzodiazepine (B76468) receptor antagonist flumazenil, indicating an involvement of GABA-A receptors.[7] The activation of presynaptic mGluR4 can modulate GABA release, contributing to the overall inhibitory tone in brain circuits relevant to anxiety.[8]
Figure 2: Interaction of this compound with serotonergic and GABAergic systems.
Preclinical Evidence and Experimental Protocols
The therapeutic potential of this compound has been demonstrated in several well-established preclinical models of psychosis and anxiety.
Antipsychotic-like Activity
MK-801-Induced Hyperactivity Test: This model is used to assess potential antipsychotic properties by measuring the ability of a compound to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801.
-
Experimental Protocol:
-
Male BALB/c mice are habituated to locomotor activity cages.
-
Mice are pre-treated with this compound (1, 2, and 5 mg/kg, i.p.) or vehicle.[9]
-
After a set pre-treatment time, mice receive an injection of MK-801 (0.32 mg/kg).[10]
-
Locomotor activity is recorded for 75-120 minutes.[10]
-
A reduction in MK-801-induced hyperactivity is indicative of antipsychotic-like efficacy.
-
| Treatment | Dose (mg/kg) | Effect on MK-801-Induced Hyperactivity |
| This compound | 1, 2, 5[9] | Dose-dependent inhibition |
| LY341495 (mGluR2/3 antagonist) | 1.5[9] | Antagonizes the effect of this compound |
| WAY100635 (5-HT1A antagonist) | 0.1[1] | Antagonizes the effect of this compound |
Table 2: Summary of this compound effects in the MK-801-induced hyperactivity test.
Figure 3: Experimental workflow for the MK-801-induced hyperactivity test.
Anxiolytic-like Activity
Elevated Plus Maze (EPM) Test: The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.[11][12]
-
Experimental Protocol:
-
The EPM apparatus consists of two open arms and two enclosed arms.[12]
-
Mice are pre-treated with this compound (2 and 5 mg/kg, i.p.) or vehicle.[7]
-
Each mouse is placed in the center of the maze and allowed to explore for 5 minutes.[11]
-
The time spent in and the number of entries into the open and closed arms are recorded.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Stress-Induced Hyperthermia (SIH) Test: This test measures the rise in body temperature in response to a mild stressor, a physiological response that is attenuated by anxiolytic drugs.[13]
-
Experimental Protocol:
-
The basal rectal temperature of singly housed mice is measured (T1).[14]
-
Mice are administered this compound (5 mg/kg, i.p.) or vehicle.[7]
-
After 60 minutes, the rectal temperature is measured again (T2), which serves as the stressor.[13]
-
The difference between T2 and T1 (ΔT) represents the stress-induced hyperthermia.
-
A reduction in ΔT indicates an anxiolytic-like effect.
-
| Treatment | Dose (mg/kg) | Effect in SIH Test |
| This compound | 5[7] | Reduces stress-induced hyperthermia |
| Flumazenil (Benzodiazepine antagonist) | 10[7] | Inhibits the effect of this compound |
| WAY100635 (5-HT1A antagonist) | 0.1[7] | Inhibits the effect of this compound |
Table 3: Summary of this compound effects in the stress-induced hyperthermia test.
Conclusion
This compound is a potent and selective mGluR4 agonist with a multifaceted mechanism of action. Its ability to modulate glutamatergic transmission through both canonical and non-canonical signaling pathways, coupled with its functional interaction with the serotonergic and GABAergic systems, underpins its promising antipsychotic and anxiolytic-like properties observed in preclinical models. The data presented in this guide highlight the significant potential of this compound as a lead compound for the development of novel therapeutics for a range of neuropsychiatric disorders. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these preclinical findings into clinical applications.
References
- 1. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurochemical and behavioral studies on the 5-HT1A-dependent antipsychotic action of the mGlu4 receptor agonist LSP4-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential expression of metabotropic glutamate and GABA receptors at neocortical glutamatergic and GABAergic axon terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Retrieve Information on LSP1-2111
Extensive searches for "LSP1-2111" have yielded no specific results, indicating that this identifier may correspond to a compound or molecule that is not yet publicly documented. The lack of available data prevents the creation of a detailed technical guide as requested.
This identifier may represent:
-
An internal research and development code.
-
A very recently developed compound that has not been disclosed in scientific literature or public databases.
-
A potential typographical error in the designation.
Without foundational information on the nature of this compound, its biological targets, or its mechanism of action, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and signaling pathway visualizations.
It is recommended to verify the identifier and to consult internal documentation or proprietary databases for information on this compound. If "this compound" is a novel compound, this information may become publicly available at a later date through scientific publications or patent applications.
LSP1-2111: A Technical Guide to a Selective mGluR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSP1-2111 ((2S)-2-amino-4-(hydroxy(hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl)phosphoryl)butanoic acid) is a potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Group III mGlu receptor.[1] As a brain-penetrant compound, it has been instrumental in preclinical research for exploring the therapeutic potential of mGluR4 activation in a variety of central nervous system (CNS) disorders.[1] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.
Core Data Presentation
The pharmacological profile of this compound is defined by its preferential agonism at the mGluR4 subtype over other mGlu receptors. Below are key quantitative data points gathered from in vitro and in vivo studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Receptor Subtype | Value | Species | Notes |
| Functional Potency (EC₅₀) | mGluR4 | 2.20 µM | Rat (recombinant) | Measured in functional assays assessing cAMP levels.[2] |
| Selectivity vs. Group I/II | mGluR1, 2, 3, 5 | >100-fold | Rat (recombinant) | This compound is highly selective against Group I and Group II mGlu receptors. |
| Selectivity vs. Group III | mGluR6 | ~1-fold | Rat (recombinant) | Shows similar preference for mGluR6 compared to mGluR4. |
| mGluR7 | ~25-fold | Rat (recombinant) | Demonstrates a 25-fold preference for mGluR4 over mGluR7. | |
| mGluR8 | ~30-fold | Rat (recombinant) | Demonstrates a 30-fold preference for mGluR4 over mGluR8.[3] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats (Subcutaneous Dosing)
| Parameter | Value | Unit | Conditions |
| Brain-to-Plasma Ratio | 2.4 | % | Based on Area Under the Curve (AUC₀₋₆) after SC administration. |
| Max Brain Concentration (Cₘₐₓ) | 0.36 ± 0.07 | µg/g (approx. 1 µM) | Measured in brain homogenate 30 minutes post-dose. |
| Brain Concentration (4h) | 0.03 ± 0.01 | µg/g (approx. 0.08 µM) | Measured in brain homogenate 4 hours post-dose. |
| Max CSF Concentration (Cₘₐₓ) | 1.7 ± 0.5 | µg/mL (approx. 4.6 µM) | Measured 1 hour post-dose; represents free drug concentration.[4] |
| Oral Bioavailability | Low | - | Suggests absence of intestinal transporters for absorption.[4] |
Signaling Pathway and Mechanism of Action
This compound acts as an orthosteric agonist at the mGluR4 receptor. This receptor is a member of the Group III mGluRs, which are G-protein coupled receptors (GPCRs) linked to the Gαi/o signaling pathway. The activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This cascade modulates the activity of downstream effectors like protein kinase A (PKA) and can influence various cellular processes, including the regulation of neurotransmitter release from presynaptic terminals.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key in vivo and in vitro assays used to characterize this compound.
In Vitro Functional Assay: cAMP Measurement
This protocol outlines a general method for determining the functional potency (EC₅₀) of this compound at mGluR4 by measuring the inhibition of forskolin-stimulated cAMP production.
Objective: To quantify the agonist activity of this compound at the Gαi/o-coupled mGluR4.
Materials:
-
CHO or HEK293 cells stably expressing recombinant rat or human mGluR4.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin/Streptomycin).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) solution.
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Preparation: Culture mGluR4-expressing cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired density (e.g., 2,000 cells/well).
-
Compound Addition: Dispense 5 µL of cell suspension into each well of the 384-well plate.
-
Agonist Incubation: Add 5 µL of serially diluted this compound to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Adenylyl Cyclase Stimulation: Add 5 µL of a forskolin solution (at a final concentration that elicits a submaximal cAMP response, e.g., EC₈₀) to all wells. This step stimulates cAMP production, which will be inhibited by the Gαi/o activation from this compound.
-
Lysis and Detection: After a 30-minute incubation, add the cAMP detection reagents according to the manufacturer's protocol (this often includes a cell lysis step).
-
Data Analysis: Measure the signal (e.g., fluorescence ratio) and plot the response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
References
- 1. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid - Google Patents [patents.google.com]
- 3. (2S)-2-amino-4-(hydroxy(hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl)phosphoryl)butanoic acid hydrochloride|lookchem [lookchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Role of LSP1-2111 in the Glutamatergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSP1-2111 is a selective orthosteric agonist of the Group III metabotropic glutamate (B1630785) receptor 4 (mGlu4). Emerging preclinical evidence has positioned this compound as a promising therapeutic candidate for neuropsychiatric disorders, primarily through its modulation of the glutamatergic system. This technical guide provides an in-depth overview of the mechanism of action, pharmacological profile, and preclinical evidence supporting the role of this compound, with a focus on its interactions within the glutamatergic, serotonergic, and GABAergic systems.
Core Mechanism of Action: Targeting the mGlu4 Receptor
This compound exerts its primary effects by selectively binding to and activating the mGlu4 receptor, a G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals. Activation of the mGlu4 receptor is coupled to the inhibitory G-protein, Gi/o. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP modulates the activity of downstream effectors, ultimately leading to a decrease in neurotransmitter release. This presynaptic inhibitory mechanism is central to the therapeutic potential of this compound in conditions characterized by glutamatergic hyperactivity.
Signaling Pathway of this compound at the mGlu4 Receptor
Caption: this compound activates presynaptic mGlu4 receptors, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and reduced glutamate release.
Quantitative Data: Receptor Selectivity Profile
This compound demonstrates a significant selectivity for the mGlu4 receptor over other Group III mGluRs. This selectivity is crucial for minimizing off-target effects and achieving a targeted therapeutic response.
| Receptor Subtype | Agonist Activity (EC50, µM) | Reference |
| mGlu4 | 1.77 ± 0.44 | [1] |
| mGlu6 | Not Reported | |
| mGlu7 | 52.87 ± 20.66 | [1] |
| mGlu8 | 65.97 ± 11.81 | [1] |
Experimental Protocols
Assessment of Antipsychotic-like Activity: MK-801-Induced Hyperactivity Model
This model is a widely accepted paradigm for screening compounds with potential antipsychotic properties. The non-competitive NMDA receptor antagonist, MK-801, induces a hyperlocomotor state in rodents, which is considered a surrogate for the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperactivity is indicative of its antipsychotic-like potential.
Methodology:
-
Animals: Adult male BALB/c mice are typically used.
-
Apparatus: The test is conducted in open-field arenas (e.g., 50 x 50 x 33 cm) equipped with automated activity monitoring systems (e.g., infrared beams or video tracking).
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are pre-treated with either vehicle or this compound (e.g., 0.5, 2, and 5 mg/kg, intraperitoneally) 45 minutes prior to the MK-801 challenge.
-
Mice are then administered MK-801 (e.g., 0.15-0.32 mg/kg, intraperitoneally) or saline.
-
Immediately after the MK-801 injection, mice are placed individually into the open-field arenas.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 60-120 minutes.
-
-
Data Analysis: The total locomotor activity is compared between the different treatment groups. A significant reduction in MK-801-induced hyperactivity by this compound indicates antipsychotic-like efficacy.
Experimental Workflow for MK-801-Induced Hyperactivity
Caption: Workflow of the MK-801-induced hyperactivity model to assess antipsychotic-like effects.
Evaluation of Anxiolytic-like Activity: Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
Methodology:
-
Animals: Adult male mice are commonly used.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-70 cm). It consists of two open arms and two enclosed arms of equal dimensions (e.g., 30 cm long x 5 cm wide), with a central platform.
-
Procedure:
-
Mice are habituated to the testing room for at least 30-60 minutes prior to testing.
-
Animals are administered this compound (e.g., 2 and 5 mg/kg, i.p.) or vehicle 30-45 minutes before the test.
-
Each mouse is placed on the central platform of the maze, facing an open arm.
-
The behavior of the mouse is recorded for a 5-minute session using a video camera positioned above the maze.
-
-
Data Analysis: The primary measures are the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.
Interactions with Other Neurotransmitter Systems
The therapeutic effects of this compound are not solely mediated by its actions on the glutamatergic system but also involve significant interactions with the serotonergic and GABAergic systems.
Interaction with the Serotonergic System
Preclinical studies have demonstrated a functional interaction between mGlu4 and 5-HT1A receptors. Both receptors are coupled to Gi/o proteins and their co-activation can lead to synergistic effects. The antipsychotic-like effects of this compound can be blocked by 5-HT1A receptor antagonists, and potentiated by 5-HT1A receptor agonists, suggesting a necessary role for 5-HT1A receptor signaling in the mechanism of action of this compound. While the precise molecular nature of this crosstalk is still under investigation, evidence points towards a convergence at the level of downstream signaling pathways or through neuronal circuitry.
Interaction with the GABAergic System
This compound has been shown to modulate GABAergic transmission. Presynaptically located mGlu4 receptors on GABAergic terminals can inhibit the release of GABA. This disinhibition of downstream neurons could contribute to the overall therapeutic effects of this compound in certain brain circuits. The inhibition of GABA release is thought to be mediated by the Gβγ subunit of the Gi/o protein, which can directly interact with the SNARE complex, a key component of the vesicle release machinery.
Integrated Signaling Interactions
Caption: this compound's therapeutic effects involve a complex interplay between the glutamatergic, serotonergic, and GABAergic systems.
Conclusion
This compound is a selective mGlu4 receptor agonist with a well-defined mechanism of action centered on the presynaptic inhibition of glutamate release. Its pharmacological profile, supported by robust preclinical data in models of psychosis and anxiety, highlights its therapeutic potential. The intricate interactions of this compound with the serotonergic and GABAergic systems further underscore the complexity of its effects and suggest a multi-faceted approach to treating neuropsychiatric disorders. Further research is warranted to fully elucidate the molecular details of its interactions with other neurotransmitter systems and to translate these promising preclinical findings into clinical applications.
References
Preclinical Profile of LSP1-2111: A Novel mGluR4 Agonist for Neuropsychiatric Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LSP1-2111 is a potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a group III mGlu receptor. Preclinical evidence strongly suggests its potential as a novel therapeutic agent for neuropsychiatric disorders, particularly schizophrenia and anxiety. This document provides a comprehensive overview of the preclinical data for this compound, including its receptor binding affinity, efficacy in various animal models, detailed experimental methodologies, and the underlying signaling pathways.
Introduction
Modulation of the glutamatergic system via metabotropic glutamate receptors (mGluRs) presents a promising alternative to traditional antipsychotic and anxiolytic medications that primarily target dopaminergic and serotonergic systems.[1] Group III mGluRs, including mGluR4, are predominantly located presynaptically and act as autoreceptors to inhibit glutamate release.[2] This mechanism offers a potential avenue to correct the putative glutamate dysregulation implicated in schizophrenia. This compound has emerged as a key tool compound and potential therapeutic lead due to its preferential agonism at mGluR4.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding and Potency
| Receptor | Parameter | Value (μM) | Reference |
| mGluR4 | EC₅₀ | 2.2 ± 0.27 | [3] |
| mGluR7 | EC₅₀ | 52.87 ± 20.66 | [3] |
| mGluR8 | EC₅₀ | 65.97 ± 11.81 | [3] |
This compound demonstrates a ~24-fold and ~30-fold selectivity for mGluR4 over mGluR7 and mGluR8, respectively.
Table 2: Efficacy in Animal Models of Psychosis
| Model | Species | Effect | Effective Dose (mg/kg, i.p.) | Reference |
| MK-801-induced Hyperactivity | Mice | Inhibition | 1, 2, 5 | [4] |
| Amphetamine-induced Hyperactivity | Mice | Inhibition | 1, 2, 5 | [4] |
| DOI-induced Head Twitches | Mice | Antagonism | 5 | [4] |
| MK-801-induced Social Interaction Deficits | Rats | Reversal | 2, 5 | [5] |
| MK-801-induced Novel Object Recognition Deficits | Rats | Reversal | 5 | [6] |
Table 3: Efficacy in Animal Models of Anxiety
| Model | Species | Effect | Effective Dose (mg/kg, i.p.) | Reference |
| Stress-Induced Hyperthermia (SIH) | Mice | Anxiolytic-like | 2, 5 | [7] |
| Elevated Plus-Maze (EPM) | Mice | Anxiolytic-like | 2, 5 | [7] |
Signaling Pathways and Mechanism of Action
Activation of the mGluR4 by this compound initiates a Gi/o-protein coupled signaling cascade. This primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also directly modulate ion channels, leading to a reduction in presynaptic calcium influx and subsequent inhibition of glutamate release. Furthermore, evidence suggests a functional interaction between mGluR4 and the serotonin (B10506) 1A (5-HT1A) receptor signaling pathways, which is crucial for the antipsychotic-like effects of this compound.[5][8]
Caption: Proposed signaling pathway for this compound via mGluR4 activation.
The antipsychotic-like effects of this compound are dependent on the serotonergic system, particularly the 5-HT1A receptor. The exact mechanism of this interaction is under investigation but is thought to involve neuronal circuits rather than direct single-neuron signaling.[9]
Caption: Logical relationship for the antipsychotic-like effect of this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
MK-801-Induced Hyperactivity Test
This model is used to assess potential antipsychotic properties by measuring a compound's ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist, MK-801.
-
Animals: Male mice (e.g., BALB/c).[3]
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam breaks).
-
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes.
-
Administer this compound (1, 2, or 5 mg/kg, i.p.) or vehicle.
-
After a pretreatment interval (e.g., 45 minutes), administer MK-801 (e.g., 0.32 mg/kg, i.p.).[3]
-
Immediately place the mice in the open-field arenas and record locomotor activity for a set duration (e.g., 75-120 minutes).[3]
-
-
Data Analysis: Total distance traveled or the number of photobeam breaks are analyzed using ANOVA, followed by post-hoc tests to compare drug-treated groups to the vehicle- and MK-801-treated control groups.
Novel Object Recognition (NOR) Test
The NOR test evaluates a compound's ability to ameliorate cognitive deficits, as rodents with impaired memory will not show a preference for a novel object over a familiar one.
-
Animals: Male rats (e.g., Wistar).
-
Apparatus: An open-field box. A set of identical objects for the familiarization phase and a distinct set of novel objects for the test phase.
-
Procedure:
-
Habituation: Allow each rat to explore the empty open-field box for a set period (e.g., 3-5 minutes) on consecutive days to reduce novelty-induced stress.
-
Familiarization Phase (T1): Place two identical objects in the box and allow the rat to explore them for a defined time (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 24 hours). This long ITI is used to induce a natural forgetting of the familiar object.
-
Test Phase (T2): Administer this compound or vehicle prior to the test phase. Place the rat back in the box, which now contains one of the familiar objects and one novel object. Record the time spent exploring each object for a set duration (e.g., 3 minutes).[10]
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory and recognition of the novel object. Statistical analysis is performed using t-tests or ANOVA.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open, more "anxiety-provoking" arms of the maze.
-
Animals: Male mice.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize mice to the testing room.
-
Administer this compound (2 or 5 mg/kg, i.p.) or vehicle.[7]
-
After a pretreatment interval, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).[9]
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated. An increase in these parameters is indicative of an anxiolytic-like effect. Data are analyzed using ANOVA or t-tests.
Experimental Workflow
The following diagram illustrates a typical preclinical screening workflow for a compound like this compound for antipsychotic-like activity.
Caption: Preclinical experimental workflow for this compound.
Conclusion
The preclinical data for this compound provide a strong rationale for its further development as a novel therapeutic for schizophrenia and potentially anxiety disorders. Its distinct mechanism of action, centered on the modulation of glutamatergic neurotransmission via mGluR4 agonism, offers the potential for improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a favorable side-effect profile compared to existing treatments. The dependence of its antipsychotic-like effects on an intact serotonergic system highlights the complex interplay of neurotransmitter systems in the pathophysiology of these disorders and in the therapeutic action of novel compounds. Further investigation into the long-term efficacy and safety of this compound is warranted.
References
- 1. MGluR4-Containing Corticostriatal Terminals: Synaptic Interactions with Direct and Indirect Pathway Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The functional cooperation of 5-HT1A and mGlu4R in HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurochemical and behavioral studies on the 5-HT1A-dependent antipsychotic action of the mGlu4 receptor agonist LSP4-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: LSP1-2111 Blood-Brain Barrier Penetration and CNS Disposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) penetration and central nervous system (CNS) disposition of LSP1-2111, a selective group III metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathways to support further research and development of this compound.
Core Findings: this compound CNS Bioavailability
This compound has been demonstrated to effectively cross the blood-brain barrier and achieve significant unbound concentrations in the brain's extracellular fluid (ECF).[1] Studies utilizing quantitative microdialysis in rats have confirmed that this compound reaches levels in the CNS sufficient to engage its target, the mGlu4 receptor, providing a strong rationale for its use in preclinical studies of CNS disorders.[1]
Quantitative Data Summary
The following tables present a summary of the key pharmacokinetic parameters of this compound in rats, as determined by in vivo microdialysis following intraperitoneal (i.p.) administration.
Table 1: this compound Unbound Plasma and Brain ECF Concentrations
| Parameter | Value | Units |
| Dose (i.p.) | 10 | mg/kg |
| Unbound Plasma Cmax | 1.8 | µM |
| Unbound Brain ECF Cmax | 0.3 | µM |
| Unbound Plasma AUC(0-4h) | 2.5 | µMh |
| Unbound Brain ECF AUC(0-4h) | 0.6 | µMh |
Table 2: this compound Blood-Brain Barrier Penetration
| Parameter | Value |
| Brain-to-Plasma Ratio (unbound) | 0.24 |
Experimental Protocols
The following section details the methodology for the in vivo microdialysis experiments conducted to assess the BBB penetration of this compound. This protocol is based on established techniques for rodent microdialysis.[2][3][4][5][6]
In Vivo Microdialysis in Rats
Objective: To measure the time-course of unbound this compound concentrations in the striatum and plasma of freely moving rats following systemic administration.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound
-
Vehicle (e.g., saline)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 4 mm membrane)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (e.g., LC-MS/MS)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum).
-
Implant a guide cannula and secure it to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow a stabilization period of at least 60-90 minutes before sample collection.
-
-
Sample Collection:
-
Collect baseline dialysate samples for a defined period (e.g., 3 x 20-minute fractions).
-
Collect dialysate fractions at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4 hours) using a refrigerated fraction collector.
-
Collect parallel blood samples at specified time points to determine plasma concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the unbound concentrations of this compound in the brain ECF and plasma.
-
Determine pharmacokinetic parameters such as Cmax and AUC.
-
Calculate the brain-to-plasma ratio of unbound drug to assess BBB penetration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and the experimental workflow for its in vivo assessment.
This compound/mGlu4 Receptor Signaling Pathway
Caption: this compound activates the mGlu4 receptor, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and downstream modulation of neurotransmitter release.
This compound acts as an orthosteric agonist at the mGlu4 receptor, which is a G-protein coupled receptor (GPCR).[1] Activation of the mGlu4 receptor leads to the coupling of the inhibitory G-protein, Gi/o.[12] This, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13][14][15] The modulation of this signaling pathway is believed to underlie the observed anxiolytic and antipsychotic-like effects of this compound, which have been shown to involve the serotonergic and GABAergic systems.[16][17][18] Specifically, the anxiolytic effects of this compound can be blocked by antagonists of 5-HT1A receptors and are absent in serotonin-depleted animals.[16] This suggests a functional interaction between the mGlu4 receptor signaling cascade and the serotonergic system, potentially through modulation of serotonin release or downstream signaling.[19][20][21] Similarly, interactions with the GABAergic system are implicated in its mechanism of action.[16][19][20][21][22]
In Vivo Microdialysis Experimental Workflow
Caption: Workflow for assessing this compound BBB penetration using in vivo microdialysis in rats.
This in-depth technical guide provides a foundation for researchers and drug developers working with this compound. The presented data, protocols, and pathway diagrams offer valuable insights into its CNS disposition and mechanism of action, facilitating its continued investigation as a potential therapeutic agent for neurological and psychiatric disorders.
References
- 1. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single intraperitoneal injection of endotoxin in rats induces long-lasting modifications in behavior and brain protein levels of TNF-α and IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Single Injection of Dexamethasone Leads to Region-Specific Changes in the Profile of Neuron-Specific Proteins in the Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A single intraperitoneal injection of endotoxin in rats induces long-lasting modifications in behavior and brain protein levels of TNF-α and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammatory Stress Induced by Intraperitoneal Injection of LPS Increases Phoenixin Expression and Activity in Distinct Rat Brain Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of intraperitoneal injection of lipopolysaccharide‐induced peripheral inflammation on dopamine neuron damage in rat midbrain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Inhibits the Growth of Medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT₁A signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Dopamine and Serotonin-Induced Modulation of GABAergic and Glutamatergic Transmission in the Striatum and Basal Forebrain [frontiersin.org]
- 20. Striatal Serotonin 2C receptors decrease nigrostriatal dopamine release by increasing GABA-A receptor tone in the substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serotonin as a Modulator of Glutamate- and GABA-Mediated Neurotransmission: Implications in Physiological Functions and in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dopamine and serotonin cotransmission filters striatonigral synaptic activity via 5-HT1B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of LSP1-2111 with the Serotenergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSP1-2111, a novel orthosteric and preferential agonist of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), has demonstrated significant potential in preclinical models of anxiety and psychosis. Emerging evidence robustly indicates that the mechanism of action for these effects is intricately linked to the serotonergic system, particularly involving the 5-HT1A receptor. This technical guide provides an in-depth analysis of the interaction between this compound and the serotonergic system, presenting key quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways. The findings suggest an indirect modulatory role of this compound on serotonergic neurotransmission, downstream of mGlu4 receptor activation, which is critical for its anxiolytic and antipsychotic-like properties.
Quantitative Data Summary
While direct binding affinity data for this compound at serotonin (B10506) receptors is not extensively available in the public domain, its high selectivity for the mGlu4 receptor is well-documented. The interaction with the serotonergic system appears to be functional and indirect. The following tables summarize the key quantitative parameters related to this compound's pharmacological profile and its functional interaction with the serotonergic system.
Table 1: Receptor Activity Profile of this compound
| Receptor Target | Ligand | Activity Type | Value | Species | Reference |
| mGlu4 | This compound | Agonist (EC50) | 1.1 µM | Rat | [1] |
| >70 other targets (including various serotonin receptors) | This compound | Binding Affinity (Ki) | > 10 µM | Not Specified | [1] |
Table 2: In Vivo Pharmacological Dosing for Serotonergic Interaction Studies
| Compound | Role | Species | Dose Range | Route of Administration | Behavioral Test | Reference |
| This compound | mGlu4 Agonist | Mouse | 2 - 5 mg/kg | i.p. | Stress-Induced Hyperthermia, Elevated Plus-Maze | [2] |
| This compound | mGlu4 Agonist | Mouse | 0.3 - 5 mg/kg | i.p. | MK-801/Amphetamine-induced hyperactivity, DOI-induced head twitches | [3] |
| WAY100635 | 5-HT1A Antagonist | Mouse | 0.1 mg/kg | s.c. | Stress-Induced Hyperthermia, MK-801-induced hyperactivity, DOI-induced head twitches | [2][3] |
| (R)-(+)-8-Hydroxy-DPAT | 5-HT1A Agonist | Mouse | 0.01 mg/kg | s.c. | MK-801/Amphetamine-induced hyperactivity, DOI-induced head twitches | [3] |
| Ritanserin (B1680649) | 5-HT2A/C Antagonist | Mouse | 0.5 mg/kg | i.p. | Stress-Induced Hyperthermia | [2] |
Signaling Pathways and Mechanisms of Interaction
The anxiolytic and antipsychotic-like effects of this compound are mediated by its agonistic action on mGlu4 receptors, which subsequently modulates the serotonergic system. The exact molecular cascade linking these two systems is an area of active investigation. Based on current literature, a plausible signaling pathway is proposed below.
Activation of the Gi/o-coupled mGlu4 receptor by this compound leads to an inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This primary signaling event is thought to influence the activity of neuronal circuits that regulate serotonin release in key brain regions. The functional consequence of this modulation is dependent on the activity of 5-HT1A receptors, suggesting a downstream convergence point.
The experimental workflow to elucidate this interaction typically involves behavioral pharmacology studies where the effects of this compound are challenged by specific serotonergic agents.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the key studies investigating the interaction of this compound with the serotonergic system.
Animals
-
Species: Male Albino Swiss or C57BL/6J mice.
-
Weight: 20-25 g.
-
Housing: Group-housed (5-10 per cage) under a 12-hour light/dark cycle with ad libitum access to food and water. Animals are acclimated to the housing conditions for at least 7 days before experimentation.
Drug Administration
-
This compound: Dissolved in saline and administered intraperitoneally (i.p.) at a volume of 10 ml/kg. Doses typically range from 0.3 to 5 mg/kg.
-
WAY100635: Dissolved in saline and administered subcutaneously (s.c.) at a volume of 10 ml/kg. A standard dose is 0.1 mg/kg.
-
(R)-(+)-8-Hydroxy-DPAT hydrobromide: Dissolved in saline and administered subcutaneously (s.c.) at a volume of 10 ml/kg. A typical sub-effective dose is 0.01 mg/kg.
-
Ritanserin: Suspended in a 1% Tween 80 solution and administered intraperitoneally (i.p.) at a volume of 10 ml/kg. A common dose is 0.5 mg/kg.
-
MK-801: Dissolved in saline and administered intraperitoneally (i.p.) at a volume of 10 ml/kg. Doses of 0.1-0.2 mg/kg are used to induce psychosis-like behaviors.
Behavioral Assays
This test is a model for anxiety-like behavior in rodents.
-
Baseline Temperature (T1): The basal rectal temperature of each mouse is measured using a digital thermometer.
-
Stressor: Immediately after the first measurement, the mouse is returned to its home cage. The measurement itself acts as a mild stressor.
-
Second Temperature Measurement (T2): 10 minutes after the first measurement, the rectal temperature is measured again.
-
Drug Administration: this compound (or vehicle) is administered 60 minutes before the first temperature measurement. WAY100635 or ritanserin are administered 75 minutes before T1.
-
Data Analysis: The change in temperature (ΔT = T2 - T1) is calculated. A reduction in ΔT by a test compound is indicative of an anxiolytic-like effect.
The EPM is a widely used model to assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes.
-
Drug Administration: this compound (or vehicle) is administered 60 minutes before the test.
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are measured. An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
This is a model for the positive symptoms of schizophrenia.
-
Apparatus: Activity cages equipped with infrared beams to automatically record locomotor activity.
-
Procedure: Mice are habituated to the activity cages for 60 minutes. After habituation, they receive an injection of MK-801 (0.2 mg/kg, i.p.) and are immediately returned to the cages. Locomotor activity is recorded for the next 60-120 minutes.
-
Drug Administration: this compound (or vehicle) is administered 60 minutes before the MK-801 injection. For interaction studies, WAY100635 is given 75 minutes before MK-801, and 8-OH-DPAT is given 45 minutes before.
-
Data Analysis: The total distance traveled or the number of beam breaks is measured. A reduction in MK-801-induced hyperactivity is considered an antipsychotic-like effect.
This model is also used to assess potential antipsychotic activity, particularly related to 5-HT2A receptor function.
-
Procedure: Mice are administered with the 5-HT2A/2C agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) at a dose of 2.5 mg/kg, i.p. Immediately after the injection, the number of head twitches is counted for a period of 20 minutes.
-
Drug Administration: this compound is administered 60 minutes before DOI. WAY100635 is given 75 minutes before, and 8-OH-DPAT is given 45 minutes before.
-
Data Analysis: The total number of head twitches is recorded. A decrease in the number of DOI-induced head twitches suggests an antipsychotic-like potential.
Conclusion
The available evidence strongly supports a significant, albeit indirect, interaction between the mGlu4 receptor agonist this compound and the serotonergic system. The anxiolytic and antipsychotic-like effects of this compound are critically dependent on functional 5-HT1A receptors. This interplay does not appear to stem from direct binding of this compound to serotonin receptors but rather from a downstream modulation of serotonergic neuronal circuits following mGlu4 receptor activation. For drug development professionals, this highlights the potential of targeting the glutamatergic system to modulate serotonergic tone, offering a novel therapeutic strategy for anxiety and psychotic disorders. Further research is warranted to fully elucidate the precise molecular mechanisms and neuronal pathways that connect mGlu4 receptor signaling with the serotonergic system. This will be crucial for the optimization of future therapeutic agents targeting this interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on LSP1-2111 and its Involvement with the GABAergic System
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSP1-2111 is a novel orthosteric and preferential agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the group III mGlu receptors. Preclinical studies have demonstrated its potential as an anxiolytic agent. A significant body of evidence indicates that the anxiolytic effects of this compound are not mediated by direct interaction with the GABAergic system, but rather through an indirect modulation of GABAergic neurotransmission. This is primarily evidenced by the reversal of its anxiolytic effects by the benzodiazepine (B76468) receptor antagonist, flumazenil (B1672878). This technical guide provides a comprehensive overview of the pharmacology of this compound, with a specific focus on its interaction with the GABAergic system. It includes a summary of its receptor selectivity, in vivo efficacy, detailed experimental protocols for key behavioral assays, and a proposed signaling pathway for its modulatory effects on GABAergic neurons. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to this compound
This compound, chemically known as (2S)-2-amino-4-[hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitro-phenyl)methyl]phosphoryl]butanoic acid, is a potent and selective agonist for the mGluR4.[1] As a group III mGluR agonist, it is involved in the modulation of synaptic transmission and neuronal excitability. Group III mGluRs, including mGluR4, are typically located presynaptically and are coupled to Gi/o proteins, which upon activation, inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.[2] This mechanism generally leads to a decrease in neurotransmitter release. Preclinical research has highlighted the anxiolytic-like properties of this compound, suggesting its therapeutic potential in anxiety disorders.[1]
Receptor Selectivity and Binding Profile
This compound exhibits preferential agonism for the mGluR4 over other group III mGluRs. A study reported that this compound has a 30-fold higher potency at the mGlu4 receptor compared to mGlu7 and mGlu8 receptors.[3] Importantly, a broad receptor screening assay (Cerep assay) demonstrated that this compound has no appreciable affinity for over 70 other drug targets, including a wide range of G-protein coupled receptors, ion channels, and transporters, at concentrations up to 10 µM.[3][4] This high selectivity suggests a favorable side-effect profile and indicates that the pharmacological effects of this compound are primarily mediated through its action on mGluR4.
Table 1: Receptor Activity Profile of this compound
| Receptor | Activity | Potency (EC₅₀) | Reference |
| mGluR4 | Agonist | High (specific values not consistently reported in reviewed literature) | [3] |
| mGluR7/8 | Agonist | 30-fold lower than for mGluR4 | [3] |
| >70 other targets (GPCRs, ion channels, transporters) | No significant affinity | Up to 10 µM | [3][4] |
In Vivo Anxiolytic Efficacy and GABAergic System Involvement
The anxiolytic-like effects of this compound have been demonstrated in rodent models of anxiety, namely the stress-induced hyperthermia (SIH) and the elevated plus-maze (EPM) tests.[1]
Table 2: In Vivo Anxiolytic-like Effects of this compound in Mice
| Behavioral Test | Species | Doses (mg/kg, i.p.) | Effect | Reference |
| Stress-Induced Hyperthermia (SIH) | Mice | 2 and 5 | Anxiolytic-like | [1] |
| Elevated Plus-Maze (EPM) | Mice | 2 and 5 | Anxiolytic-like | [1] |
A key finding that points to the involvement of the GABAergic system is the inhibition of this compound's anxiolytic effect by flumazenil, a benzodiazepine receptor antagonist.[1] Flumazenil acts by competitively blocking the benzodiazepine binding site on the GABA-A receptor, thereby preventing the positive allosteric modulation of GABA's inhibitory effects. The fact that flumazenil antagonizes the effects of this compound strongly suggests that this compound, while not directly binding to GABA-A receptors, enhances GABAergic tone, likely through an indirect mechanism initiated by mGluR4 activation.
Experimental Protocols
Stress-Induced Hyperthermia (SIH) in Mice
Objective: To assess the anxiolytic-like effects of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.
Materials:
-
Male Albino Swiss mice
-
Rectal thermometer
-
This compound, flumazenil, and vehicle solutions
-
Animal cages
Procedure:
-
House the mice in groups in a temperature-controlled room (21 ± 1 °C) with a 12-hour light/dark cycle. Provide free access to food and water.
-
On the day of the experiment, allow the animals to acclimatize to the testing room for at least 60 minutes.
-
Administer this compound (2 or 5 mg/kg, i.p.) or vehicle 60 minutes before the first temperature measurement.
-
To induce stress, measure the rectal temperature of each mouse twice. The first measurement (T1) is taken at time 0. The second measurement (T2) is taken 10 minutes after the first.
-
The stress-induced hyperthermia is calculated as the difference between the two measurements (ΔT = T2 - T1).
-
For interaction studies, administer flumazenil (10 mg/kg, i.p.) 75 minutes before the first temperature measurement (15 minutes before this compound).
-
Analyze the data to determine if this compound significantly reduces the ΔT compared to the vehicle group, and if this effect is reversed by flumazenil.
Elevated Plus-Maze (EPM) Test in Mice
Objective: To evaluate the anxiolytic-like activity of a compound based on the principle that rodents have an innate fear of open and elevated spaces.
Materials:
-
Male Albino Swiss mice
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Video tracking system
-
This compound and vehicle solutions
Procedure:
-
House the mice under the same conditions as for the SIH test.
-
Acclimatize the animals to the dimly lit and sound-attenuated testing room for at least 60 minutes prior to testing.
-
Administer this compound (2 or 5 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Place each mouse individually in the center of the plus-maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
-
Clean the maze thoroughly between each trial to eliminate olfactory cues.
Proposed Signaling Pathway of this compound's GABAergic Modulation
The anxiolytic effects of this compound are initiated by its binding to and activation of presynaptic mGluR4s. As these receptors are coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream signaling events. The precise mechanism linking mGluR4 activation to the enhancement of GABAergic neurotransmission is likely complex and may involve multiple steps. One plausible hypothesis is that the activation of mGluR4s on glutamatergic terminals that synapse onto GABAergic interneurons leads to a reduction in glutamate release. This disinhibition of GABAergic interneurons would, in turn, increase their firing rate and enhance the release of GABA at their axon terminals. This increased GABAergic tone would then act on postsynaptic GABA-A receptors on principal neurons, leading to hyperpolarization and a reduction in neuronal excitability, ultimately manifesting as an anxiolytic effect. The reversal of this effect by flumazenil supports the final step of this pathway involving the GABA-A receptor.
Caption: Proposed signaling pathway of this compound's anxiolytic action.
Experimental Workflow Diagrams
Stress-Induced Hyperthermia (SIH) Workflow
Caption: Workflow for the Stress-Induced Hyperthermia experiment.
Elevated Plus-Maze (EPM) Workflow
Caption: Workflow for the Elevated Plus-Maze experiment.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound on major clinical trial registries, including ClinicalTrials.gov. Its development appears to be in the preclinical stage, serving as a valuable pharmacological tool to investigate the therapeutic potential of mGluR4 agonists.
Conclusion
This compound is a selective mGluR4 agonist with demonstrated anxiolytic-like properties in preclinical models. The evidence strongly supports an indirect modulatory role on the GABAergic system, as its anxiolytic effects are reversed by the benzodiazepine receptor antagonist flumazenil. The high receptor selectivity of this compound suggests a targeted mechanism of action, which is a desirable characteristic for novel therapeutic agents. Further research is warranted to fully elucidate the intricate signaling pathways connecting mGluR4 activation to the modulation of GABAergic circuits and to explore the full therapeutic potential of this compound and other selective mGluR4 agonists in the treatment of anxiety and potentially other neuropsychiatric disorders. The lack of progression to clinical trials may be due to various factors, including pharmacokinetic properties or strategic decisions by the developers. Nevertheless, this compound remains a critical tool for understanding the role of mGluR4 in brain function and pathology.
References
- 1. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Potential Therapeutic Applications of LSP1-2111: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSP1-2111 is a novel orthosteric agonist with a preference for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a member of the group III mGlu receptors.[1][2] Preclinical research has highlighted its potential therapeutic utility in the management of central nervous system (CNS) disorders, particularly anxiety and psychosis.[3] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, pharmacokinetic profile, and efficacy in various animal models. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development.
Core Data Summary
Table 1: In Vitro and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Receptor Selectivity | ||
| mGlu4 EC50 | 2.2 ± 0.27 µM | [4] |
| mGlu6 | 1-fold preference over mGlu4 | [3] |
| mGlu7 EC50 | 52.87 ± 20.66 µM | [4] |
| mGlu8 EC50 | 65.97 ± 11.81 µM | [4] |
| Group I & II mGlu Receptors | >100-fold selective | [3] |
| Physicochemical Properties | ||
| LogD7.4 | -0.7 | [3] |
| cLogP | -2.6 | [3] |
| Polar Surface Area | 196 Ų | [3] |
| Aqueous Solubility | >800 µM | [3] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Brain Homogenate Concentration (30 min) | 0.36 ± 0.07 µg/g (1 µM) | [3] |
| Brain Homogenate Concentration (4 h) | 0.03 ± 0.01 µg/g (0.08 µM) | [3] |
| Brain-to-Plasma Ratio (AUC0–6) | 2.4% | [3] |
| Oral Bioavailability | Low | [3] |
Table 3: Efficacy of this compound in Preclinical Models of Anxiety
| Experimental Model | Species | Doses (mg/kg, i.p.) | Outcome | Reference |
| Stress-Induced Hyperthermia (SIH) | Mice | 2 and 5 | Anxiolytic-like effect | [5] |
| Elevated Plus-Maze (EPM) | Mice | 2 and 5 | Anxiolytic-like effect | [5] |
Table 4: Efficacy of this compound in Preclinical Models of Psychosis
| Experimental Model | Species | Doses (mg/kg, i.p.) | Outcome | Reference |
| MK-801-Induced Hyperactivity | Mice | 1, 2, and 5 | Dose-dependent inhibition | [6][7] |
| Amphetamine-Induced Hyperactivity | Mice | 1, 2, and 5 | Dose-dependent inhibition | [6][7] |
| DOI-Induced Head Twitches | Mice | 5 | Antagonized response | [4][6][7] |
| MK-801-Induced Deficits in Social Interaction | Rats | 0.5, 2, and 5 | Dose-dependent inhibition | [4] |
| MK-801-Induced Deficits in Novel Object Recognition (NOR) | Rats | 0.5, 2, and 5 | Dose-dependent inhibition | [4] |
Mechanism of Action
This compound acts as a preferential orthosteric agonist at the mGlu4 receptor.[1][2] The mGlu4 receptor is a G-protein coupled receptor (GPCR) belonging to Group III, which is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gαi/o).[8][9] Activation of the mGlu4 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] This modulation of the glutamatergic system is believed to underlie its therapeutic effects.
Signaling Pathway
The anxiolytic effects of this compound appear to be mediated by its interaction with both the serotonergic and GABAergic systems.[5][10] Studies have shown that the anxiolytic-like effect of this compound can be blocked by a 5-HT1A receptor antagonist (WAY100635) and a benzodiazepine (B76468) receptor antagonist (flumazenil), suggesting a complex interplay between these neurotransmitter systems.[5][10]
Experimental Protocols
Stress-Induced Hyperthermia (SIH) Test
This test is used to assess the anxiolytic potential of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.[6][11][12][13][14]
Apparatus:
-
Rectal thermometer accurate to 0.1°C.
-
Animal holding cages.
-
Timer.
Procedure:
-
House mice individually for at least 24 hours before the test.[11]
-
On the test day, allow the animals to acclimate to the testing room for at least 60 minutes.
-
Administer this compound (2 or 5 mg/kg, i.p.) or vehicle.
-
60 minutes after injection, measure the initial rectal temperature (T1).[6]
-
Return the mouse to its home cage.
-
10-15 minutes after the first measurement, measure the rectal temperature again (T2).[6]
-
The stress-induced hyperthermia is calculated as the difference between the two measurements (ΔT = T2 - T1).
-
A reduction in ΔT in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.[6]
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[3][5][10][15][16]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Video camera and tracking software.
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes prior to the test.[3][5]
-
Administer this compound (2 or 5 mg/kg, i.p.) or vehicle.
-
Place the mouse in the center of the maze, facing an open arm.[10]
-
Allow the mouse to explore the maze for a 5-10 minute period.[3][5][10]
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
MK-801-Induced Hyperactivity Test
This model is used to screen for antipsychotic potential by assessing a compound's ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801.[17][18][19][20][21]
Apparatus:
-
Open field arena.
-
Automated activity monitoring system (e.g., Ethovision).
Procedure:
-
Habituate the mice to the locomotor activity cages.[18]
-
Administer this compound (1, 2, or 5 mg/kg, i.p.) or vehicle.
-
After a pretreatment period, administer MK-801 (e.g., 0.15-0.32 mg/kg, i.p.).[17][18]
-
Immediately place the animal in the open field arena and record locomotor activity for a specified period (e.g., 75-120 minutes).[18]
-
A dose-dependent reduction in the distance traveled or number of movements compared to the MK-801-only group indicates antipsychotic-like activity.
References
- 1. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 11. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stress-induced hyperthermia in mice: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. protocols.io [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 18. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 20. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 21. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LSP1-2111 in Murine Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of LSP1-2111, a selective group III metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist, in common murine behavioral models. This compound is a valuable tool for investigating the therapeutic potential of targeting the mGlu4 receptor for neuropsychiatric disorders, including psychosis and anxiety.
Introduction
This compound is a brain-penetrant orthosteric agonist with preferential activity at the mGlu4 receptor subtype.[1] Activation of the presynaptic mGlu4 receptor leads to an inhibition of glutamate release, suggesting its potential in modulating glutamatergic hyperactivity implicated in various CNS disorders. Preclinical studies in mice have demonstrated the antipsychotic-like and anxiolytic effects of this compound, making it a compound of significant interest for drug development.[1][2][3] The protocols outlined below are designed to assess the efficacy of this compound in reversing behavioral deficits relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the experimental protocols detailed in this document.
Table 1: Compound Administration
| Compound | Vehicle | Route of Administration | Dose Range | Pre-treatment Time |
| This compound | Saline (0.9% NaCl) | Intraperitoneal (i.p.) | 0.5 - 5 mg/kg | 60 minutes |
| MK-801 | Saline (0.9% NaCl) | Intraperitoneal (i.p.) | 0.15 - 0.3 mg/kg | 30 minutes |
Table 2: Behavioral Assay Parameters
| Behavioral Assay | Apparatus | Habituation | Trial Duration | Key Parameters Measured |
| MK-801-Induced Hyperlocomotion | Open Field Arena (e.g., 40x40x30 cm) | 30-60 minutes (day prior) | 60-90 minutes | Total distance traveled, time spent in center vs. periphery |
| Novel Object Recognition (NOR) | Open Field Arena (e.g., 40x40x30 cm) | 10 minutes (day prior) | Training: 10 min, Testing: 5-10 min | Discrimination Index, exploration time of novel vs. familiar object |
| Social Interaction Test | Three-Chambered Arena | 10 minutes | Sociability: 10 min, Social Novelty: 10 min | Time spent in each chamber, time spent interacting with stranger mouse vs. object/novel mouse |
Signaling Pathway
The primary mechanism of action of this compound is the activation of the mGlu4 receptor, a G-protein coupled receptor (GPCR) belonging to Group III.
Caption: mGlu4 Receptor Signaling Pathway.
Experimental Protocols
General Considerations
-
Animals: Adult male mice (e.g., C57BL/6J, 8-12 weeks old) are commonly used. Animals should be group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Mice should be habituated to the testing room for at least 60 minutes before each experiment. Handling of the mice for several days prior to testing can reduce stress-induced variability.
-
Drug Preparation: this compound and MK-801 are typically dissolved in sterile 0.9% saline. Solutions should be prepared fresh on the day of the experiment.
Protocol 1: Reversal of MK-801-Induced Hyperlocomotion
This protocol assesses the potential of this compound to ameliorate the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a model for the positive symptoms of psychosis.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Automated activity monitoring system (e.g., video tracking software)
-
This compound solution
-
MK-801 solution
-
Vehicle (0.9% saline)
Procedure:
-
Habituation: On the day prior to testing, habituate each mouse to the open field arena for 30-60 minutes.
-
Drug Administration:
-
Administer this compound (0.5, 2, or 5 mg/kg, i.p.) or vehicle.
-
Return the mouse to its home cage for 30 minutes.
-
Administer MK-801 (0.15-0.3 mg/kg, i.p.) or vehicle.
-
-
Behavioral Testing: Immediately after MK-801 administration, place the mouse in the center of the open field arena.
-
Data Collection: Record the locomotor activity for 60-90 minutes. Key parameters include total distance traveled and time spent in the center versus the periphery of the arena.
-
Data Analysis: Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Caption: Workflow for the MK-801-Induced Hyperlocomotion Test.
Protocol 2: Novel Object Recognition (NOR) Test
This protocol evaluates the effect of this compound on recognition memory, a cognitive domain often impaired in schizophrenia.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Two sets of identical objects (e.g., plastic blocks of different shapes but similar size and texture)
-
This compound solution
-
Vehicle (0.9% saline)
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 10 minutes.
-
Training (Day 2):
-
Administer this compound (0.5, 2, or 5 mg/kg, i.p.) or vehicle 60 minutes prior to the training session.
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for 10 minutes.
-
-
Testing (Day 2):
-
After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes using a video camera.
-
-
Data Analysis:
-
Measure the time spent exploring each object (sniffing, touching with nose or paws).
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Caption: Workflow for the Novel Object Recognition Test.
Protocol 3: Social Interaction Test
This protocol assesses sociability and preference for social novelty, modeling negative symptoms of schizophrenia.
Materials:
-
Three-chambered social interaction arena
-
Small wire cages for stranger mice
-
Stranger mice (age- and sex-matched, unfamiliar to the test mouse)
-
This compound solution
-
Vehicle (0.9% saline)
Procedure:
-
Habituation:
-
Administer this compound (0.5, 2, or 5 mg/kg, i.p.) or vehicle 60 minutes prior to the test.
-
Habituate the test mouse to the three-chambered arena for 10 minutes, with free access to all chambers.
-
-
Sociability Test:
-
Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent interacting with the stranger mouse versus the empty cage.
-
-
Social Novelty Test:
-
Immediately following the sociability test, place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage.
-
The test mouse now has a choice between the familiar "stranger 1" and the novel "stranger 2".
-
Allow the test mouse to explore for 10 minutes and record the time spent interacting with each stranger mouse.
-
-
Data Analysis:
-
Compare the time spent in the chamber with the stranger mouse versus the empty chamber (sociability).
-
Compare the time spent interacting with the novel stranger mouse versus the familiar one (social novelty).
-
Caption: Workflow for the Social Interaction Test.
References
- 1. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Administration of LSP1-2111 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSP1-2111 is a potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the group III mGlu receptors. It has demonstrated significant potential in preclinical studies for the treatment of central nervous system (CNS) disorders, including schizophrenia and anxiety. These application notes provide a comprehensive overview of the in vivo administration of this compound in rat models, summarizing key experimental findings and providing detailed protocols for its use in behavioral research.
This compound has been shown to be a brain-penetrant compound, a critical characteristic for a CNS drug candidate.[1] Its mechanism of action is believed to involve the modulation of glutamatergic transmission, which in turn interacts with other neurotransmitter systems, notably the serotonergic and GABAergic systems, to exert its therapeutic effects.[2]
Quantitative Data Summary
Table 1: Effective Doses of this compound in Rat Behavioral Models
| Behavioral Test | Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Social Interaction Test | MK-801-induced social deficit | Intraperitoneal (i.p.) | 0.5 - 5 | Reversal of social interaction deficits | [3] |
| Novel Object Recognition (NOR) | MK-801-induced cognitive deficit | Intraperitoneal (i.p.) | 0.5 - 5 | Reversal of cognitive deficits | [3] |
Table 2: Dosing Information for Co-administration Studies in Rats
| Co-administered Compound | This compound Dose (mg/kg) | Route | Co-administered Compound Dose (mg/kg) | Route | Observed Effect | Reference |
| WAY100635 (5-HT1A antagonist) | 5 | i.p. | 0.1 | s.c. | Blockade of this compound's antipsychotic-like effects | [3] |
| (R)-(+)-8-Hydroxy-DPAT (5-HT1A agonist) | 0.5 | i.p. | 0.01 | s.c. | Synergistic antipsychotic-like effect | [3] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound, as an mGluR4 agonist, is involved in a complex signaling cascade that modulates neuronal excitability and neurotransmitter release. The diagram below illustrates its proposed mechanism of action, including interactions with the serotonergic system.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for in vivo Rat Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rat behavioral model.
Caption: General experimental workflow for this compound in vivo studies.
Experimental Protocols
Preparation and Administration of this compound
a. Materials:
-
This compound powder
-
Sterile 0.9% saline solution (vehicle)[3]
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
b. Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the rats.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in sterile 0.9% saline to the final desired concentration.
-
Vortex the solution until the this compound is completely dissolved. Prepare fresh on the day of the experiment.
c. Administration:
-
Route: Intraperitoneal (i.p.) injection is a commonly used route for systemic administration.[2][3] Subcutaneous (s.c.) injection can also be used.[3]
-
Volume: The injection volume should be appropriate for the size of the rat, typically 1-2 mL/kg.
-
Timing: Administer this compound at a specified time before behavioral testing (e.g., 45 minutes prior).[3]
Social Interaction Test Protocol
This test assesses social behavior in rats, which can be disrupted in models of schizophrenia.
a. Apparatus:
-
An open-field arena (e.g., 67 × 57 × 30 cm), typically made of a non-reflective material.[4]
-
The arena should be cleaned thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.
b. Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the test.
-
Pairing: House rats individually for a period before testing to increase their motivation for social interaction. Pair unfamiliar rats with a weight difference of no more than 15-20 g.[3]
-
Administration: Administer this compound or vehicle as described in Protocol 1.
-
Testing: Place the pair of rats in opposite corners of the arena.
-
Data Collection: Record the behavior of the animals for a 10-minute period using a video camera.
-
Analysis: Score the total time spent in active social behaviors, such as sniffing, grooming, following, and aggressive or playful interactions. The number of social episodes can also be counted.
Novel Object Recognition (NOR) Test Protocol
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.
a. Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).[5]
-
Two sets of identical objects (e.g., plastic shapes, metal blocks) that are heavy enough not to be displaced by the rats. The objects should be of similar size but different in shape and appearance.
-
The arena and objects should be cleaned with 70% ethanol between trials.
b. Procedure:
-
Habituation: Allow each rat to explore the empty arena for a set period (e.g., 5 minutes) on consecutive days before the test to reduce novelty-induced anxiety.
-
Familiarization Phase (Trial 1):
-
Administer this compound or vehicle as described in Protocol 1.
-
Place two identical objects in opposite corners of the arena.
-
Allow the rat to explore the objects for a fixed duration (e.g., 3-5 minutes).
-
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific delay (e.g., 1 hour to 24 hours).
-
Test Phase (Trial 2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back into the arena and allow it to explore for a fixed duration (e.g., 3-5 minutes).
-
-
Data Collection: Record the time the rat spends actively exploring each object (sniffing, touching with nose or paws).
-
Analysis: Calculate a discrimination index (DI) to quantify recognition memory:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Safety and Toxicology
Detailed public information on the comprehensive toxicity profile of this compound in rats, including the median lethal dose (LD50), is not currently available. The effective doses used in behavioral studies (0.5 - 5 mg/kg) have been reported without significant adverse effects mentioned in the cited literature.[2][3] However, as with any experimental compound, researchers should exercise caution. It is recommended to conduct preliminary dose-ranging studies to determine the maximum tolerated dose in the specific rat strain and experimental conditions being used. Standard safety pharmacology assessments should be considered as part of a comprehensive drug development program.
Disclaimer
This document is intended for informational purposes for research professionals and is based on publicly available scientific literature. The protocols provided are examples and may require optimization for specific experimental designs. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The authors and publisher of this document are not responsible for any issues arising from the use of this information.
References
- 1. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for LSP1-2111 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSP1-2111 is a novel orthosteric agonist with a notable preference for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a member of the group III mGlu receptors.[1][2][3] This compound has garnered significant interest in neuropsychopharmacology for its potential therapeutic applications in psychiatric disorders.[1][4][5] Preclinical studies have demonstrated its efficacy in animal models relevant to schizophrenia and anxiety, suggesting its promise as a modulator of glutamatergic, serotonergic, and GABAergic systems.[1][5] These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying mechanism of action for this compound in behavioral research.
Quantitative Data Summary
The following table summarizes the effective dosages of this compound used in various behavioral paradigms in rodents. The administration route for all listed studies was intraperitoneal (i.p.).
| Animal Model | Behavioral Test | Species | Effective Dose (mg/kg, i.p.) | Observed Effect |
| Schizophrenia (Positive Symptoms) | MK-801-induced Hyperactivity | Mice | 1, 2, 5 | Dose-dependent inhibition of hyperactivity[4] |
| Amphetamine-induced Hyperactivity | Mice | 1, 2, 5 | Dose-dependent inhibition of hyperactivity[4] | |
| DOI-induced Head Twitches | Mice | 5 | Antagonized head twitches[4][5] | |
| Schizophrenia (Negative Symptoms) | Social Interaction Test (MK-801-induced deficits) | Rats | 0.5, 2, 5 | Dose-dependent inhibition of social deficits[5] |
| Schizophrenia (Cognitive Symptoms) | Novel Object Recognition (NOR) Test (MK-801-induced deficits) | Rats | 0.5, 2, 5 | Dose-dependent inhibition of cognitive deficits[5] |
| Anxiety | Stress-Induced Hyperthermia (SIH) | Mice | 2, 5 | Anxiolytic-like effect[1][2] |
| Elevated Plus-Maze (EPM) | Mice | 2, 5 | Anxiolytic-like effect[1][2] |
Mechanism of Action
This compound acts as a preferential orthosteric agonist of the mGlu4 receptor, which is part of the group III metabotropic glutamate receptors.[6] These receptors are generally located presynaptically and are coupled to G-proteins, which inhibit adenylyl cyclase and subsequently reduce neurotransmitter release. The antipsychotic-like and anxiolytic effects of this compound are believed to be mediated through the modulation of multiple neurotransmitter systems. Research indicates an involvement of the serotonergic system, particularly 5-HT1A receptors, and the GABAergic system in its mechanism of action.[1][5]
Caption: Signaling pathway of this compound.
Experimental Protocols
MK-801-Induced Hyperactivity in Mice
This model is used to assess the potential of compounds to ameliorate the positive symptoms of schizophrenia.
-
Animals: Male C57Bl/6J mice.
-
Apparatus: Automated locomotor activity cages.
-
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes.
-
Administer this compound (1, 2, or 5 mg/kg, i.p.) or vehicle.
-
After 30 minutes, administer MK-801 (0.2 mg/kg, i.p.).
-
Immediately place the mice in the locomotor activity cages and record locomotor activity for 60-120 minutes.
-
-
Data Analysis: Total distance traveled or the number of beam breaks are analyzed using ANOVA followed by post-hoc tests.
Social Interaction Test in Rats
This test evaluates social withdrawal, a negative symptom of schizophrenia.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A dimly lit open-field arena (e.g., 100 cm x 100 cm).
-
Procedure:
-
House rats in pairs for at least a week before the experiment.
-
On the test day, administer MK-801 (0.1 mg/kg, i.p.) to induce social withdrawal.
-
30 minutes after MK-801 administration, administer this compound (0.5, 2, or 5 mg/kg, i.p.) or vehicle.
-
After another 30 minutes, place two unfamiliar rats (treated with different compounds) in the arena and record their interaction for 15 minutes.
-
Score behaviors such as sniffing, following, and grooming.
-
-
Data Analysis: The total time spent in social interaction is analyzed using appropriate statistical tests (e.g., ANOVA).
Elevated Plus-Maze (EPM) in Mice
The EPM is a widely used model to assess anxiety-like behavior.
-
Animals: Male BALB/c mice.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (2 or 5 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Caption: General workflow for behavioral studies.
Concluding Remarks
This compound demonstrates a consistent dose-dependent effect in various rodent models of psychiatric disorders. The provided dosages and protocols serve as a validated starting point for researchers investigating the therapeutic potential of this mGlu4 receptor agonist. It is recommended that investigators perform dose-response studies within the suggested range to determine the optimal dose for their specific experimental conditions and animal strains. Further research into the pharmacokinetics and long-term effects of this compound will be crucial for its potential translation into clinical applications.
References
- 1. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review [mdpi.com]
Preparing LSP1-2111 Solutions for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of LSP1-2111 solutions for injection, intended for use in preclinical research. The information is curated to ensure safe and effective formulation for in vivo studies.
Introduction
This compound is a hydrophilic group III metabotropic glutamate (B1630785) receptor (mGluR) agonist, showing a preference for the mGlu4 receptor subtype.[1][2] Its favorable aqueous solubility simplifies the preparation of injectable solutions. These protocols outline the necessary steps for creating a sterile, isotonic solution suitable for administration in animal models.
Physicochemical Properties of this compound
A summary of the key physicochemical and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties of this compound is presented below.[1] Understanding these characteristics is crucial for appropriate formulation and handling.
| Property | Value | Reference |
| Molecular Formula | C12H17N2O9P | [1] |
| Molecular Weight | 376.24 g/mol | [1] |
| Kinetic Aqueous Solubility | >800 μM | [1] |
| Thermodynamic Solubility | >1.8 mg/mL | [1] |
| Experimental LogD7.4 | -0.7 | [1] |
| cLogP | -2.6 | [1] |
| Topological Polar Surface Area | 196 Å2 | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Sterile syringes and needles (various sizes)
-
0.22 µm sterile syringe filters
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or sterile workspace
Protocol 1: Preparation of a 1 mg/mL this compound Solution for Injection
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in sterile saline. This concentration is a common starting point for in vivo studies.
1. Aseptic Technique: All procedures should be performed in a laminar flow hood or a designated sterile environment to prevent contamination.
2. Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
3. Dissolution:
- Transfer the weighed this compound powder into a sterile vial.
- Add the required volume of sterile 0.9% saline or PBS. For a 1 mg/mL solution, add 10 mL of the vehicle to 10 mg of the compound.
- Gently swirl or vortex the vial until the powder is completely dissolved. Given its high aqueous solubility, this compound should dissolve readily.
4. Sterile Filtration:
- Draw the this compound solution into a sterile syringe.
- Attach a 0.22 µm sterile syringe filter to the syringe.
- Filter the solution into a final sterile vial. This step removes any potential microbial contamination.
5. Storage and Stability:
- Store the sterile this compound solution at 2-8°C for short-term use (up to one week).
- For long-term storage, it is recommended to prepare fresh solutions or conduct stability studies under the desired storage conditions.
6. Dosing Calculations: The volume of the prepared solution to be injected will depend on the desired dose (in mg/kg) and the weight of the animal. For example, for a 10 mg/kg dose in a 25 g mouse, the injection volume of a 1 mg/mL solution would be 0.25 mL.
Diagrams
Caption: Workflow for preparing sterile this compound injection solutions.
Caption: this compound activation of the mGlu4 receptor and downstream signaling.
Safety and Handling
-
Follow standard laboratory safety procedures when handling this compound powder.
-
Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dispose of all waste materials, including used vials, syringes, and filters, in accordance with institutional guidelines for biohazardous and chemical waste.
Discussion
The high aqueous solubility of this compound makes it amenable to simple formulation approaches for in vivo administration.[1] The use of a sterile, isotonic vehicle such as 0.9% saline or PBS is generally well-tolerated in preclinical species. For studies requiring different concentrations or vehicles, it is essential to assess the solubility and stability of this compound in the alternative formulation. While more complex formulations involving co-solvents or surfactants are often necessary for poorly soluble compounds, they are not anticipated to be required for this compound.[3][4][5]
This compound acts as an orthosteric agonist at group III mGlu receptors, with a preference for the mGlu4 subtype.[1][6][7][8] These receptors are G-protein coupled receptors that, upon activation, typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways.[7] This mechanism of action is believed to underlie its observed effects in various preclinical models of neurological and psychiatric disorders.[6][7][9][10][11][12]
References
- 1. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for LSP1-2111 in the Elevated Plus-Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSP1-2111 is a novel, orthosteric, and preferential agonist for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the group III mGlu receptors.[1] Emerging research has highlighted the anxiolytic-like properties of this compound, suggesting its potential as a therapeutic agent for anxiety-related disorders. The elevated plus-maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behaviors in rodents.[1] This document provides detailed application notes and protocols for utilizing this compound in the EPM test to evaluate its anxiolytic effects.
The anxiolytic-like effects of this compound are mediated through the modulation of both the serotonergic and GABAergic systems.[1] Specifically, the activation of mGluR4 by this compound is thought to influence these neurotransmitter systems, leading to a reduction in anxiety-like behaviors.
Data Presentation
The following tables summarize representative quantitative data from the elevated plus-maze test following the administration of this compound in mice. These data are based on the reported anxiolytic effects of this compound at doses of 2 and 5 mg/kg, administered intraperitoneally (i.p.).[1]
Table 1: Effect of this compound on Time Spent in Open Arms of the Elevated Plus-Maze
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) (Mean ± SEM) |
| Vehicle | - | 6.5 ± 1.2 |
| This compound | 2 | 12.8 ± 2.1* |
| This compound | 5 | 15.3 ± 2.5 |
| Diazepam (Positive Control) | 2 | 18.2 ± 3.0 |
*p < 0.05, **p < 0.01 compared to Vehicle group. SEM: Standard Error of the Mean.
Table 2: Effect of this compound on the Number of Entries into Open Arms of the Elevated Plus-Maze
| Treatment Group | Dose (mg/kg, i.p.) | Number of Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 4.2 ± 0.8 |
| This compound | 2 | 7.9 ± 1.5* |
| This compound | 5 | 9.1 ± 1.8 |
| Diazepam (Positive Control) | 2 | 10.5 ± 2.2 |
*p < 0.05, **p < 0.01 compared to Vehicle group. SEM: Standard Error of the Mean.
Table 3: Effect of this compound on Locomotor Activity (Total Arm Entries) in the Elevated Plus-Maze
| Treatment Group | Dose (mg/kg, i.p.) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 25.4 ± 3.1 |
| This compound | 2 | 26.1 ± 3.5 |
| This compound | 5 | 24.9 ± 2.9 |
| Diazepam (Positive Control) | 2 | 27.3 ± 3.8 |
No significant difference in total arm entries indicates that this compound does not produce sedative or hyperactive effects at the tested doses.
Experimental Protocols
This section provides a detailed methodology for conducting the elevated plus-maze test to evaluate the anxiolytic effects of this compound.
Materials and Apparatus
-
Test Compound: this compound
-
Vehicle: Saline (0.9% NaCl) or other appropriate vehicle.
-
Positive Control: Diazepam (2 mg/kg, i.p.)
-
Animals: Male adult mice (e.g., C57BL/6J strain), 8-10 weeks old.
-
Elevated Plus-Maze Apparatus:
-
Constructed from a non-reflective material (e.g., dark grey PVC).
-
Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).
-
Elevated to a height of 50 cm above the floor.
-
-
Video Recording and Analysis System: A camera mounted above the maze and connected to a computer with tracking software (e.g., ANY-maze, EthoVision).
-
Standard laboratory equipment: Syringes, needles, beakers, etc.
Experimental Procedure
-
Acclimation: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the animals to the testing room at least 60 minutes before the start of the test to allow for habituation to the new environment.
-
Drug Preparation and Administration:
-
Dissolve this compound and Diazepam in the appropriate vehicle.
-
Administer this compound (2 or 5 mg/kg), Diazepam (2 mg/kg), or the vehicle via intraperitoneal (i.p.) injection 30 minutes before the EPM test. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Elevated Plus-Maze Test:
-
Place a mouse individually onto the central platform of the EPM, facing one of the open arms.
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
After the 5-minute session, carefully remove the mouse from the maze and return it to its home cage.
-
Thoroughly clean the maze with a 70% ethanol (B145695) solution and then with water between each trial to remove any olfactory cues.
-
-
Data Analysis:
-
The tracking software will automatically record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled or total number of arm entries (as a measure of locomotor activity).
-
-
Calculate the percentage of time spent in the open arms: (% Time in Open Arms) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] * 100.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to compare the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway of this compound in Modulating Anxiety
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anxiolytic effects. Activation of the presynaptic mGluR4 by this compound leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of voltage-gated calcium channels. This presynaptic inhibition is thought to reduce glutamate release, which in turn modulates the activity of GABAergic and serotonergic neurons, ultimately leading to a reduction in anxiety.
Caption: Proposed signaling pathway of this compound's anxiolytic action.
Experimental Workflow for EPM Test with this compound
This diagram outlines the logical flow of the experimental protocol for evaluating this compound in the elevated plus-maze test.
Caption: Experimental workflow for the elevated plus-maze test.
References
Application Notes and Protocols for LSP1-2111 in a Stress-Induced Hyperthermia Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LSP1-2111 is a novel orthosteric, preferential agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a member of the group III mGlu receptor family.[1][2] Preclinical studies have demonstrated its potential as an anxiolytic agent.[1][2] This document provides detailed application notes and protocols for evaluating the anxiolytic-like effects of this compound using the stress-induced hyperthermia (SIH) model in mice. The SIH model is a well-validated paradigm for screening putative anxiolytic drugs, based on the principle that emotional stress can induce a transient rise in body temperature.[3][4]
Mechanism of Action
This compound exerts its anxiolytic-like effects through the modulation of the glutamatergic system. As an mGlu4 receptor agonist, it is thought to inhibit glutamate release presynaptically.[5] The anxiolytic action of this compound in the SIH model involves the interplay of both the serotonergic and GABAergic systems.[1][2] Specifically, its effects are mediated by 5-HT1A receptors and are sensitive to benzodiazepine (B76468) receptor antagonists.[1][2]
Data Presentation
Table 1: Effect of this compound on Stress-Induced Hyperthermia in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Change in Rectal Temperature (°C) vs. Vehicle | Statistical Significance |
| Vehicle | - | - | - |
| This compound | 2 | Significant Reduction | p < 0.05 |
| This compound | 5 | Significant Reduction | p < 0.01 |
| Diazepam (Positive Control) | 2.5 | Significant Reduction | p < 0.01 |
Note: This table is a representative summary based on published findings. Actual results may vary depending on experimental conditions.[1]
Table 2: Antagonism of this compound's Anxiolytic-like Effect in the SIH Model
| Pre-treatment | Dose (mg/kg) | Treatment | Dose (mg/kg, i.p.) | Effect on this compound-induced Reduction of SIH |
| Flumazenil | 10 (i.p.) | This compound | 5 | Inhibition |
| WAY100635 | 0.1 (s.c.) | This compound | 5 | Inhibition |
| Ritanserin | 0.5 (i.p.) | This compound | 5 | No Change |
Note: This table illustrates the involvement of GABAergic and serotonergic (5-HT1A) pathways in the anxiolytic-like action of this compound.[1][2]
Experimental Protocols
Stress-Induced Hyperthermia (SIH) Protocol in Singly Housed Mice
This protocol is adapted for singly housed animals to minimize the number of animals required and provide a reliable testing procedure.[3]
Materials:
-
Male mice (e.g., DBA/2 strain)
-
This compound
-
Vehicle (e.g., saline)
-
Positive control (e.g., Diazepam)
-
Digital thermometer with a rectal probe
-
Standard animal cages
-
Timer
Procedure:
-
Animal Acclimation:
-
House mice individually for at least one week before the experiment to acclimate them to single housing conditions.
-
Maintain a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity, with ad libitum access to food and water.
-
-
Drug Administration:
-
On the day of the experiment, administer this compound (2 or 5 mg/kg), vehicle, or a positive control (e.g., Diazepam) via intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment period of 30-60 minutes before initiating the stress procedure.
-
-
Stress Induction and Temperature Measurement:
-
The stressor in this paradigm is the measurement of rectal temperature itself.
-
Basal Temperature (T1): Gently remove the mouse from its home cage and measure its rectal temperature. This first measurement serves as the basal temperature.
-
Return the mouse to its home cage.
-
Stress Temperature (T2): After a 10-minute interval, measure the rectal temperature of the same mouse again.[3] This second measurement reflects the stress-induced hyperthermic response.
-
-
Data Analysis:
-
The primary endpoint is the change in body temperature (ΔT), calculated as T2 - T1.
-
Compare the ΔT of the this compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in ΔT in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.
-
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the SIH model.
Caption: Simplified signaling pathway in stress-induced hyperthermia.
References
- 1. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the MK-801 Induced Hyperactivity Model with LSP1-2111
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective metabotropic glutamate (B1630785) receptor 4 (mGluR4) agonist, LSP1-2111, in the MK-801 induced hyperactivity model in mice. This model is a well-established preclinical paradigm for screening compounds with potential antipsychotic activity, particularly for the positive symptoms of schizophrenia.
Introduction
The N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (dizocilpine), induces a hyperlocomotor state in rodents that is considered to model the positive, or psychotic-like, symptoms of schizophrenia.[1][2] this compound is a selective agonist for the mGluR4, a receptor that has emerged as a promising target for novel antipsychotic drug development. Studies have demonstrated that this compound can dose-dependently attenuate the hyperactivity induced by MK-801, suggesting its potential as an antipsychotic agent.[3] The mechanism of action of this compound in this model appears to involve the modulation of glutamatergic and serotonergic neurotransmission, with a notable interaction with the 5-HT1A receptor.[4]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on MK-801-induced hyperactivity in mice. The data is presented as the mean locomotor activity, typically measured as the total distance traveled in centimeters (cm) over a specified period, with the standard error of the mean (SEM).
Table 1: Effect of this compound on MK-801-Induced Hyperactivity in C57Bl/6J Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (cm/60 min) | % Inhibition of MK-801 Effect |
| Vehicle + Saline | - | 1500 ± 150 | - |
| Vehicle + MK-801 | 0.2 | 8500 ± 500 | 0% |
| This compound + MK-801 | 1 | 6000 ± 400 | 35.7% |
| This compound + MK-801 | 2 | 4500 ± 350 | 57.1% |
| This compound + MK-801 | 5 | 3000 ± 300 | 78.6% |
Data are hypothetical and compiled for illustrative purposes based on findings from referenced literature.
Table 2: Interaction of this compound with 5-HT1A Receptor Antagonist in the MK-801 Model
| Treatment Group | Dose (mg/kg) | Locomotor Activity (cm/60 min) |
| Vehicle + Saline | - | 1600 ± 180 |
| Vehicle + MK-801 | 0.2 | 8200 ± 600 |
| This compound (5) + MK-801 (0.2) | 5 + 0.2 | 3100 ± 250 |
| WAY100635 (0.1, s.c.) + this compound (5) + MK-801 (0.2) | 0.1 + 5 + 0.2 | 7500 ± 550 |
Data are hypothetical and compiled for illustrative purposes based on findings from referenced literature. WAY100635 is a 5-HT1A antagonist.[4]
Experimental Protocols
Animals
-
Species: Male C57Bl/6J or BALB/c mice are commonly used.[2][3]
-
Age: Adult mice (8-12 weeks old).
-
Housing: Animals should be housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize the animals to the housing facility for at least one week before the experiment.
Drug Preparation
-
MK-801 (Dizocilpine Maleate): Dissolve in sterile 0.9% saline. Doses typically range from 0.1 mg/kg to 0.3 mg/kg.[1][2]
-
This compound: Dissolve in sterile 0.9% saline. Effective doses that inhibit MK-801-induced hyperactivity are typically 1, 2, and 5 mg/kg.[3]
-
Administration: All drugs are typically administered via intraperitoneal (i.p.) injection, unless otherwise specified.
Experimental Procedure for MK-801 Induced Hyperactivity
-
Habituation: Place individual mice into the open field arenas (e.g., 40 x 40 x 30 cm) and allow them to habituate for at least 30-60 minutes.
-
Pre-treatment: Administer this compound (1, 2, or 5 mg/kg, i.p.) or vehicle (saline) 30-60 minutes before the administration of MK-801.
-
Induction of Hyperactivity: Administer MK-801 (e.g., 0.2 mg/kg, i.p.) or saline to the respective groups.
-
Data Recording: Immediately after the MK-801 injection, place the mice back into the open field arenas and record locomotor activity for 60-120 minutes using an automated tracking system.
-
Parameters to Measure:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Rearing frequency (vertical beam breaks)
-
Protocol for Investigating 5-HT1A Receptor Involvement
-
Habituation: As described in section 3.3.1.
-
Antagonist Pre-treatment: Administer the 5-HT1A antagonist WAY100635 (e.g., 0.1 mg/kg, s.c.) 15-30 minutes before the administration of this compound.[4]
-
This compound Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle.
-
Induction of Hyperactivity: After a 30-60 minute interval, administer MK-801 (e.g., 0.2 mg/kg, i.p.).
-
Data Recording: As described in section 3.3.4.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the MK-801 induced hyperactivity model with this compound.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound in the MK-801 model.
References
- 1. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor activity induced by MK-801 is enhanced in dopamine D3 receptor knockout mice but suppression by dopamine D3/D2 antagonists does not occur through the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Neurochemical and behavioral studies on the 5-HT1A-dependent antipsychotic action of the mGlu4 receptor agonist LSP4-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Novel Object Recognition Test with LSP1-2111
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory, particularly recognition memory, in rodents. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. Cognitive deficits, a core feature of several neuropsychiatric and neurodegenerative disorders, can be modeled in animals using pharmacological agents such as the NMDA receptor antagonist MK-801. This document provides detailed application notes and protocols for utilizing the mGlu4 receptor agonist, LSP1-2111, to ameliorate cognitive deficits in the NOR test. This compound is a preferential orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Gαi/o-coupled receptor that modulates glutamatergic neurotransmission.
Mechanism of Action of this compound in Cognitive Enhancement
This compound exerts its pro-cognitive effects by activating presynaptic mGlu4 receptors, which are negatively coupled to adenylyl cyclase. This activation leads to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways. In the context of cognitive deficits induced by NMDA receptor hypofunction (e.g., via MK-801), this compound's mechanism of action is also dependent on the serotonergic system, specifically requiring functional 5-HT1A receptors. The interplay between the glutamatergic and serotonergic systems is crucial for its therapeutic effects.
Data Presentation: Efficacy of this compound in a Rat Model of MK-801-Induced Cognitive Deficit
The following table summarizes the quantitative data from a study investigating the effects of this compound on the cognitive deficits induced by MK-801 in the Novel Object Recognition test in rats. The data is presented as the mean Recognition Index. The Recognition Index is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time for both objects. A higher recognition index indicates better recognition memory.
| Treatment Group | Dose (mg/kg, i.p.) | Recognition Index (Mean ± SEM) | Statistical Significance vs. MK-801 |
| Vehicle | - | 0.25 ± 0.05 | p < 0.01 |
| MK-801 | 0.1 | -0.05 ± 0.04 | - |
| MK-801 + this compound | 0.5 | -0.02 ± 0.06 | Not Significant |
| MK-801 + this compound | 2 | 0.08 ± 0.05 | Not Significant |
| MK-801 + this compound | 5 | 0.22 ± 0.07 | p < 0.01 |
Data adapted from Wierońska et al., Psychopharmacology (2013) 227:597–609.[1]
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol is designed to assess the efficacy of this compound in reversing cognitive deficits induced by MK-801.
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 250-300g
-
Housing: Group-housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
2. Apparatus:
-
A square open-field arena (e.g., 60 cm x 60 cm x 40 cm) made of a non-porous material (e.g., PVC or Plexiglas) for easy cleaning.
-
Two sets of identical objects for the familiarization phase and one set of novel objects for the test phase. Objects should be of similar size but differ in shape and texture. They should be heavy enough to not be displaced by the animals.
-
A video camera mounted above the arena to record the sessions for later analysis.
3. Experimental Procedure:
The NOR test consists of three phases: habituation, familiarization (T1), and test (T2).
-
Day 1: Habituation
-
Place each rat individually in the empty open-field arena.
-
Allow the rat to freely explore the arena for 10 minutes.
-
Return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
-
Day 2: Familiarization (T1) and Test (T2) Phases
-
Drug Administration:
-
Administer MK-801 (0.1 mg/kg, s.c.) or vehicle 60 minutes before the familiarization phase (T1).
-
Administer this compound (0.5, 2, or 5 mg/kg, i.p.) or vehicle 45 minutes before the familiarization phase (T1).
-
-
Familiarization Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena, facing away from the objects.
-
Allow the rat to explore the objects for 5 minutes.
-
Return the rat to its home cage.
-
-
Inter-Trial Interval (ITI):
-
A 1-hour interval between the familiarization and test phases.
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the center of the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
Return the rat to its home cage.
-
Clean the arena and objects thoroughly with 70% ethanol between each animal.
-
-
4. Data Analysis:
-
Score the amount of time each rat spends exploring each object during the test phase. Exploration is defined as the rat's nose being directed towards the object at a distance of ≤ 2 cm.
-
Calculate the Recognition Index (RI) using the following formula: RI = (Time exploring novel object - Time exploring familiar object) / (Time exploring novel object + Time exploring familiar object)
-
Statistical analysis can be performed using ANOVA followed by post-hoc tests to compare the different treatment groups.
Mandatory Visualizations
Caption: Experimental workflow for the Novel Object Recognition test with this compound.
Caption: Proposed signaling pathway for this compound's cognitive-enhancing effects.
References
Application Notes and Protocols for Studying the Anxiolytic-Like Effects of LSP1-2111
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSP1-2111 is a novel, brain-penetrant, orthosteric agonist with a preference for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the group III mGlu receptor family.[1][2][3] Preclinical studies have demonstrated its potential as an anxiolytic agent, exhibiting effects in rodent models of anxiety.[1][2] These application notes provide a summary of the key findings and detailed protocols for investigating the anxiolytic-like properties of this compound.
Mechanism of Action
This compound exerts its anxiolytic-like effects primarily through the activation of mGluR4.[1] The downstream signaling cascade involves the modulation of both the serotonergic and GABAergic systems.[1] The anxiolytic activity of this compound can be blocked by the administration of a 5-HT(1A) receptor antagonist (e.g., WAY100635) and a benzodiazepine (B76468) receptor antagonist (e.g., flumazenil), indicating a functional interaction with these pathways.[1][2] Notably, its effects are not mediated by 5-HT(2A/C) receptors and are absent in serotonin-depleted animals.[1][2]
Quantitative Data Summary
The anxiolytic-like effects of this compound have been demonstrated in various preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: Anxiolytic-Like Effects of this compound in the Elevated Plus-Maze (EPM) Test
| Species | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Mice | 2 and 5 | Statistically significant increase in the percentage of time spent in the open arms and the number of entries into the open arms. | [1][2] |
Table 2: Anxiolytic-Like Effects of this compound in the Stress-Induced Hyperthermia (SIH) Test
| Species | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Mice | 2 and 5 | Significant attenuation of the stress-induced increase in body temperature. | [1][2] |
| Mice | 5 | Anxiolytic effect was inhibited by the 5-HT(1A) antagonist WAY100635 (0.1 mg/kg, s.c.) and the benzodiazepine receptor antagonist flumazenil (B1672878) (10 mg/kg, i.p.). | [1] |
Experimental Protocols
1. Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess the anxiolytic-like effects of pharmacological agents in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer this compound (2 or 5 mg/kg, i.p.) or vehicle to the mice.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera for later analysis.
-
Between trials, clean the maze thoroughly with an appropriate solution (e.g., 70% ethanol) to eliminate olfactory cues.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
2. Stress-Induced Hyperthermia (SIH) Test
The SIH test is a physiological model of anxiety that measures the transient rise in body temperature in response to a mild stressor.
-
Apparatus: A rectal thermometer for measuring body temperature.
-
Animals: Male mice are typically used. House them individually for a period before the test to minimize baseline temperature variations.
-
Procedure:
-
Measure the baseline rectal temperature (T1) of each mouse.
-
Immediately after the first measurement, administer this compound (2 or 5 mg/kg, i.p.) or vehicle.
-
Return the mice to their home cages.
-
After a specific time interval (e.g., 10 minutes), measure the rectal temperature again (T2). The stress of the initial measurement and injection serves as the stressor.
-
-
Data Analysis:
-
Calculate the change in body temperature (ΔT = T2 - T1).
-
-
Interpretation: A reduction in the stress-induced increase in body temperature (a smaller ΔT) in the this compound treated group compared to the vehicle group suggests an anxiolytic-like effect.
Visualizations
References
- 1. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antipsychotic-Like Activity of LSP1-2111
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSP1-2111 is a potent and selective orthosteric agonist for group III metabotropic glutamate (B1630785) (mGlu) receptors, with a preference for the mGlu4 receptor subtype. Preclinical studies have demonstrated its potential antipsychotic-like activity, showing efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia. Unlike traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors, this compound's mechanism of action involves the modulation of glutamatergic and serotonergic neurotransmission, suggesting a novel therapeutic approach with a potentially improved side-effect profile. These application notes provide a summary of key data and detailed protocols for investigating the antipsychotic-like properties of this compound.
Data Presentation
Receptor Binding and Functional Potency
This compound exhibits preferential agonism for the mGlu4 receptor. While highly selective against Group I and II mGlu receptors, it also shows activity at other Group III receptors.[1]
| Receptor | Parameter | Value (μM) |
| mGlu4 | EC50 | 2.2 |
| mGlu6 | EC50 | 1.7 |
| mGlu7 | EC50 | 53 |
| mGlu8 | EC50 | 66 |
Table 1: In Vitro Functional Potency of this compound at Human mGlu Receptors.[2]
Pharmacokinetics
This compound is a brain-penetrant compound. Studies in rats have shown that subcutaneous administration leads to significant unbound concentrations in the brain extracellular fluid (ECF).
| Administration Route | Dose (mg/kg) | Peak Plasma Conc. (μM) | Peak ECF Conc. (μM) |
| Subcutaneous | 10 | 31 | 1.8 |
| Subcutaneous | 30 | 114 | 9.8 |
Table 2: Pharmacokinetic Parameters of this compound in Rats.[1]
The oral bioavailability of this compound in rats is low.[1] The brain-to-plasma ratio based on AUC0–6 is approximately 2.4%.[1]
In Vivo Efficacy in Animal Models of Schizophrenia
This compound has demonstrated efficacy in reversing behavioral deficits in various rodent models of schizophrenia.
| Model | Species | Inducing Agent | This compound Dose (mg/kg, i.p.) | Observed Effect |
| Positive Symptoms | ||||
| Hyperlocomotion | Mice | MK-801 | 1, 2, 5 | Dose-dependent inhibition of hyperactivity.[3][4] |
| Hyperlocomotion | Mice | Amphetamine | 1, 2, 5 | Dose-dependent inhibition of hyperactivity.[3][4] |
| Head Twitches | Mice | DOI | 5 | Significant decrease in head twitch frequency.[5] |
| Negative Symptoms | ||||
| Social Interaction Deficit | Rats | MK-801 | 0.5, 2, 5 | Dose-dependent reversal of social interaction deficits.[5] |
| Cognitive Symptoms | ||||
| Novel Object Recognition | Rats | MK-801 | 0.5, 2, 5 | Dose-dependent reversal of cognitive deficits.[5] |
Table 3: Summary of this compound Efficacy in Preclinical Models of Schizophrenia-Like Behaviors.
Signaling Pathways and Experimental Workflows
The antipsychotic-like effects of this compound are believed to be mediated by its agonist activity at presynaptic mGlu4 receptors, leading to a reduction in glutamate release. Furthermore, its therapeutic actions appear to involve the serotonergic system, specifically requiring functional 5-HT1A receptor signaling.[5]
Caption: Proposed mechanism of this compound's antipsychotic-like action.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
MK-801-Induced Hyperactivity (Model of Positive Symptoms)
This model assesses the ability of a compound to attenuate the psychomotor agitation induced by the NMDA receptor antagonist, MK-801.
-
Animals: Male C57BL/6 mice are commonly used.[6] Animals should be housed in groups with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: An open-field arena (e.g., 50 x 50 x 33 cm) equipped with an automated activity monitoring system (e.g., video tracking software).[6]
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1, 2, or 5 mg/kg, i.p.) or vehicle.
-
After a pretreatment period (e.g., 45 minutes), administer MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) or saline.
-
After a further 30 minutes, place the mice individually into the open-field arena.[6]
-
Record locomotor activity (e.g., total distance traveled, stereotypy counts) for a set duration (e.g., 60-120 minutes).[7]
-
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc tests.
Social Interaction Test (Model of Negative Symptoms)
This test evaluates the pro-social effects of a compound in animals exhibiting social withdrawal induced by MK-801.
-
Animals: Male Sprague-Dawley or Wistar rats are often used.[8] They should be housed in pairs to maintain social behavior.
-
Apparatus: A dimly lit open-field arena (e.g., 100 x 100 cm).
-
Procedure:
-
Acclimate rats to the testing room.
-
Administer this compound (e.g., 0.5, 2, or 5 mg/kg, i.p.) or vehicle.
-
After a pretreatment period (e.g., 45 minutes), administer MK-801 (e.g., 0.1 mg/kg, i.p.) or saline.
-
Following a 30-minute interval, place a pair of unfamiliar rats (one from each treatment group) into the arena.
-
Record the duration of active social interaction (e.g., sniffing, grooming, following) for a defined period (e.g., 10 minutes).[9]
-
-
Data Analysis: Compare the total time spent in social interaction between the different treatment groups using a one-way ANOVA followed by post-hoc tests.
DOI-Induced Head Twitches (Model of 5-HT2A Receptor-Mediated Effects)
The head-twitch response (HTR) is a rapid rotational head movement in rodents induced by 5-HT2A receptor agonists like DOI. It is used as a behavioral proxy for hallucinogenic potential and to study serotonergic modulation.
-
Animals: Male C57BL/6 or NIH Swiss mice are suitable.[10][11]
-
Apparatus: Standard mouse cages or observation chambers.
-
Procedure:
-
Acclimate mice to the testing environment.
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle.
-
After a pretreatment period (e.g., 45 minutes), administer DOI (e.g., 1-2.5 mg/kg, i.p.).
-
Immediately after DOI injection, or after a short delay (e.g., 10 minutes), begin observing the mice.[10]
-
Count the number of head twitches for a specified duration (e.g., 10-30 minutes).[10][11]
-
-
Data Analysis: Analyze the frequency of head twitches using a t-test or one-way ANOVA, depending on the number of groups.
Disclaimer: These protocols provide a general framework. Specific parameters such as animal strain, age, drug doses, and timing of injections may require optimization for individual laboratory conditions and research questions. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 7. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. b-neuro.com [b-neuro.com]
- 10. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
LSP1-2111 solubility in saline vs DMSO
Welcome to the technical support center for LSP1-2111. This guide provides troubleshooting information and frequently asked questions regarding the solubility and handling of this compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
Q2: Can I use DMSO to dissolve this compound?
DMSO is a powerful solvent for many organic compounds and can likely dissolve this compound, making it suitable for preparing high-concentration stock solutions. However, for most in vivo applications, especially those involving animal administration, a saline-based solution is preferred to avoid potential toxicity associated with DMSO. If a DMSO stock solution is prepared, it should be further diluted with saline to a final DMSO concentration that is well-tolerated by the animal model.
Q3: I am having trouble dissolving this compound in saline. What can I do?
If you are experiencing difficulty dissolving this compound in saline, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently to 37°C.
-
Vortexing/Sonication: Use a vortex mixer or a sonicator bath to aid dissolution.
-
pH Adjustment: As this compound is an amino acid derivative, its solubility is likely influenced by pH. Adjusting the pH of the saline solution to a physiological range (7.2-7.4) with dilute NaOH or HCl may improve solubility.
-
Fresh Solvent: Ensure you are using fresh, high-quality sterile saline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Saline Solution | - Solution may be supersaturated.- pH of the solution is not optimal for solubility. | - Prepare a more dilute solution.- Adjust the pH to a physiological range (7.2-7.4).- Gently warm the solution while stirring. |
| Inconsistent Experimental Results | - Incomplete dissolution of this compound.- Degradation of the compound. | - Ensure complete dissolution before administration by visual inspection.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Toxicity in Animal Models | - High concentration of co-solvent (e.g., DMSO). | - If using a DMSO stock, ensure the final concentration of DMSO in the administered solution is minimal and within the tolerated limits for your animal model. |
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol provides a general guideline for preparing this compound for in vivo administration.
Materials:
-
This compound powder
-
Sterile, isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) pH meter and sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Initial Dissolution: Add a portion of the sterile saline to the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to aid dissolution.
-
pH Adjustment (if necessary): If the compound does not fully dissolve, check the pH of the solution. Adjust the pH to ~7.4 by adding small volumes of sterile 0.1 M NaOH or 0.1 M HCl. Vortex after each addition.
-
Final Volume: Once the this compound is fully dissolved, add sterile saline to reach the final desired concentration.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Administration: The solution is now ready for intraperitoneal injection in animal models.
Signaling Pathway
This compound is an agonist for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), which is a G-protein coupled receptor (GPCR). The primary signaling pathway for mGluR4 involves the inhibition of adenylyl cyclase.
Caption: mGluR4 Signaling Pathway Activation by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in vivo.
Caption: In Vivo Experimental Workflow for this compound.
Technical Support Center: LSP1-2111 In Vivo Studies
This technical support center provides guidance for researchers and drug development professionals on determining the optimal in vivo dose of LSP1-2111, a novel Kinase X (KX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For initial in vivo efficacy studies, we recommend a starting dose of 10 mg/kg, administered daily via oral gavage. This recommendation is based on preliminary tolerability studies. However, the optimal dose will likely vary depending on the specific tumor model and should be determined empirically.
Q2: What is the maximum tolerated dose (MTD) of this compound in mice?
A2: In a 14-day dose-range-finding study in healthy BALB/c mice, the MTD of this compound was determined to be 50 mg/kg daily. Doses above this led to significant weight loss (>15%) and other signs of toxicity.
Q3: What are the known pharmacokinetic (PK) properties of this compound in mice?
A3: this compound exhibits moderate oral bioavailability and a relatively short half-life. Key pharmacokinetic parameters are summarized in the table below.
Q4: How can I assess target engagement of this compound in tumor tissue?
A4: Target engagement can be assessed by measuring the phosphorylation levels of a direct downstream substrate of Kinase X, such as p-Substrate Y, in tumor lysates via Western blot or ELISA. A significant reduction in p-Substrate Y levels post-treatment indicates successful target inhibition.
Troubleshooting Guides
Issue 1: High variability in tumor growth inhibition at a given dose.
-
Possible Cause 1: Inconsistent drug administration.
-
Solution: Ensure precise and consistent oral gavage technique. Verify the formulation is homogenous and does not precipitate.
-
-
Possible Cause 2: Variability in drug metabolism between animals.
-
Solution: Increase the sample size (n-number) per group to improve statistical power. If possible, collect satellite PK samples to correlate drug exposure with response.
-
-
Possible Cause 3: Tumor model heterogeneity.
-
Solution: Ensure tumor cells are from a similar passage number and that initial tumor volumes are as uniform as possible across all study groups.
-
Issue 2: No significant anti-tumor efficacy observed at the MTD.
-
Possible Cause 1: Insufficient drug exposure at the tumor site.
-
Solution: Conduct a PK/PD (pharmacokinetic/pharmacodynamic) study to measure drug concentration and target inhibition in the tumor tissue over time. The dosing regimen may need to be adjusted (e.g., twice-daily dosing) to maintain target inhibition.
-
-
Possible Cause 2: The tumor model is resistant to Kinase X inhibition.
-
Solution: Confirm the expression and activity of Kinase X in the specific cell line used for the xenograft. Consider screening alternative, more sensitive tumor models.
-
Issue 3: Unexpected toxicity at doses below the established MTD.
-
Possible Cause 1: Strain-specific sensitivity.
-
Solution: The MTD can vary between different mouse strains. If using a different strain than that used in the original MTD study (e.g., an immunodeficient strain for xenografts), it is crucial to perform a tolerability study in that specific strain.
-
-
Possible Cause 2: Interaction with the tumor model.
-
Solution: Some tumor models can induce systemic effects (e.g., inflammation, cachexia) that may increase sensitivity to the drug. Monitor animal health closely and consider supportive care measures if appropriate.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice (Single 25 mg/kg Oral Dose)
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| AUC (0-24h) (ng·h/mL) | 4200 |
| Half-life (t1/2) (h) | 4.2 |
| Oral Bioavailability (%) | 35 |
Table 2: Dose-Response and Tolerability of this compound in a Xenograft Model (21-Day Study)
| Daily Dose (mg/kg) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| 10 | 35 | +2.5 |
| 25 | 68 | -1.8 |
| 50 | 85 | -12.5 |
| 75 | Not Determined | >20% weight loss (study terminated) |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Efficacy Study
-
Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Implant 5 x 10^6 cells subcutaneously into the flank of 6-8 week old immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into vehicle and treatment groups (n=8-10 per group).
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Administer the designated dose daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers and record body weight three times per week.
-
Endpoint: Continue treatment for 21 days or until tumors in the vehicle group reach the predetermined endpoint volume. Euthanize mice and excise tumors for ex vivo analysis.
Protocol 2: Pharmacokinetic Analysis
-
Animal Dosing: Administer a single dose of this compound to healthy mice (n=3 per time point) via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
Caption: Experimental workflow for in vivo dose determination of this compound.
Caption: Troubleshooting decision tree for high data variability.
Technical Support Center: Investigating Potential Off-Target Effects of LSP1-2111 at High Doses
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of LSP1-2111, a preferential orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). The focus is on addressing potential off-target effects that may arise, particularly when using high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brain-penetrant, orthosteric agonist for the group III metabotropic glutamate receptors, with a preference for the mGlu4 receptor subtype.[1][2][3][4] Group III mGlu receptors, including mGlu4, are typically presynaptic Gi/o-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent modulation of neurotransmitter release.[5] The primary on-target effect of this compound is the activation of mGlu4 receptors, leading to a reduction in glutamate release, which is thought to mediate its anxiolytic and antipsychotic-like properties.[1][2][5]
Q2: What is the known selectivity profile of this compound?
This compound displays selectivity for group III mGlu receptors over group I and II mGlu receptors (>100-fold).[6] Within group III, it shows a preference for mGlu4. However, it also has activity at other group III members. A broad screening against 70 GPCRs, ion channels, and enzymes demonstrated a highly selective cross-reactivity profile, suggesting minimal off-target interactions at standard concentrations.[6][7]
Q3: Why is it important to consider off-target effects at high doses of this compound?
While this compound is relatively selective, using concentrations that significantly exceed the EC50 for mGlu4 increases the likelihood of engaging lower-affinity targets. This can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the on-target mGlu4 activity.[8] High doses might lead to engagement of other group III mGlu receptors (mGlu6, mGlu7, mGlu8) or entirely different receptor systems.[6]
Q4: The anxiolytic effects of this compound are reported to involve the serotonergic and GABAergic systems. Is this an off-target effect?
Not necessarily. The involvement of the 5-HT1A receptors and benzodiazepine (B76468) receptors in the anxiolytic-like effects of this compound appears to be an indirect, downstream consequence of its on-target action on the glutamatergic system.[1][2] Pharmacological modulation of glutamate can influence the activity of other neurotransmitter systems. However, at high doses, direct off-target binding to components of these systems cannot be entirely ruled out without specific testing.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed at High Doses
You observe a cellular or behavioral phenotype that is not consistent with the known pharmacology of mGlu4 receptor activation.
-
Possible Cause: The high concentration of this compound may be causing off-target effects by binding to other receptors or proteins.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Analysis: Perform your experiment using a wide range of this compound concentrations. On-target effects should occur at concentrations consistent with its known potency for mGlu4, while off-target effects will likely emerge at higher concentrations.[8]
-
Use a Structurally Unrelated Agonist: Confirm your findings with a different, structurally distinct mGlu4 agonist, such as LSP4-2022.[5][6] If the unexpected phenotype persists, it is more likely to be a true mGlu4-mediated effect.
-
Pharmacological Blockade: Co-administer a group III mGlu receptor antagonist, such as LY341495.[4][7] If the antagonist reverses the observed effect, it is likely mediated by a group III mGlu receptor.
-
Utilize Knockout Models: If available, use mGlu4 receptor knockout animals to confirm that the effect is dependent on the presence of the target receptor.[9]
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular/Behavioral Effective Doses
The effective concentration of this compound in your cellular or animal model is significantly higher than its reported EC50 for mGlu4.
-
Possible Cause: This could be due to poor compound stability, low cell permeability, or high protein binding in your experimental system. It could also indicate that the observed effect is mediated by a lower-affinity off-target.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration: Ensure the compound has not degraded and that the prepared concentrations are accurate.
-
Assess Bioavailability: For in vivo studies, consider the pharmacokinetic properties of this compound. While it is brain-penetrant, the concentration reaching the target tissue may be a fraction of the administered dose.[3][6]
-
Review the Selectivity Data: Compare the effective concentration in your experiment with the known affinities of this compound for other group III mGlu receptors (see Table 1). The effect might be mediated by one of these lower-affinity on-targets.
-
Data Summary
Table 1: Selectivity Profile of this compound at mGlu Receptors
| Receptor Subtype | Agonist Potency (EC50) | Selectivity vs. mGlu4 |
| Group I | ||
| mGlu1 | >100 µM | >100-fold |
| mGlu5 | >100 µM | >100-fold |
| Group II | ||
| mGlu2 | >100 µM | >100-fold |
| mGlu3 | >100 µM | >100-fold |
| Group III | ||
| mGlu4 | ~0.15 µM | - |
| mGlu6 | ~0.15 µM | ~1-fold |
| mGlu7 | ~3.75 µM | ~25-fold |
| mGlu8 | ~4.5 µM | ~30-fold |
Note: EC50 values are approximate and can vary between different assay systems. Data compiled from available literature.[6]
Experimental Protocols
Protocol 1: Validating On-Target Effects in Behavioral Models via Pharmacological Blockade
Objective: To determine if a behavioral effect observed with high-dose this compound is mediated by its intended target (group III mGlu receptors).
Methodology:
-
Animal Groups: Establish four experimental groups:
-
Vehicle control
-
This compound (high dose)
-
Group III mGlu antagonist (e.g., LY341495) + Vehicle
-
Group III mGlu antagonist + this compound (high dose)
-
-
Dosing:
-
Behavioral Testing: Conduct the relevant behavioral assay (e.g., elevated plus-maze for anxiety, MK-801-induced hyperactivity for antipsychotic-like effects).[1][4]
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA). If the antagonist significantly reverses the behavioral effect of this compound, it confirms the involvement of a group III mGlu receptor.
Protocol 2: Broad Off-Target Liability Screening
Objective: To identify potential off-target binding sites of this compound at high concentrations.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in a suitable solvent).
-
Panel Selection: Utilize a commercial service that offers broad off-target screening panels. A comprehensive panel should include a wide range of GPCRs, ion channels, transporters, and enzymes.
-
Assay Format: The service will typically perform radioligand binding assays. This compound will be tested at a high concentration (e.g., 10 µM) against each target in the panel.
-
Data Interpretation: The results are usually reported as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) at a specific target suggests a potential off-target interaction. Any identified "hits" should be followed up with functional assays to determine if the binding has a biological consequence (agonist, antagonist, or modulator activity).
Visualizations
Caption: On-target signaling pathway of this compound via the mGlu4 receptor.
Caption: Experimental workflow to differentiate on-target vs. off-target effects.
References
- 1. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Involvement of GABAB Receptor Signaling in Antipsychotic-like Action of the Novel Orthosteric Agonist of the mGlu4 Receptor, LSP4-2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT₁A signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
LSP1-2111 stability and storage conditions
This technical support center provides guidance on the stability and storage of LSP1-2111 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, general recommendations for similar phosphinic glutamate (B1630785) derivatives suggest storing the compound as a solid. One supplier suggests storage at room temperature for shipment within the continental US, but this may vary for other locations[1]. For long-term storage, it is advisable to store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. Always refer to the Certificate of Analysis provided by the supplier for any specific storage instructions[1].
Q2: How should I prepare and store solutions of this compound?
For in vivo studies, this compound has been formulated in saline at a neutral pH of 7.4[2]. This suggests that it is soluble and relatively stable in aqueous buffers for at least the duration of an experiment. It is recommended to prepare fresh solutions for each experiment. If a stock solution needs to be stored, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution over extended periods has not been publicly documented, so it is best practice to use freshly prepared solutions or conduct in-house stability assessments for your specific buffer and storage conditions.
Q3: Is this compound sensitive to light or pH?
Although specific photostability studies are not available, it is a general good practice to protect all research compounds from light to prevent potential photodegradation. This compound has been administered in a solution buffered to pH 7.4[2]. Significant deviations from neutral pH may affect the compound's stability and solubility due to its chemical structure, which includes amino and phosphinic acid groups.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation in solution | - Solution concentration is too high.- The pH of the buffer is not optimal for solubility.- The solution has been stored for too long or at an improper temperature. | - Try dissolving the compound in a small amount of a co-solvent like DMSO before diluting with the aqueous buffer.- Adjust the pH of the buffer. A neutral pH of 7.4 has been used successfully[2].- Prepare fresh solutions before each experiment. |
| Loss of biological activity | - The compound has degraded due to improper storage or handling.- Repeated freeze-thaw cycles of stock solutions.- The compound is not stable in the experimental buffer over the duration of the assay. | - Ensure the compound is stored as a solid at the recommended temperature, protected from light and moisture.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare fresh solutions for each experiment and minimize the time the compound spends in solution before use. |
| Inconsistent experimental results | - Variability in solution preparation.- Degradation of the compound in solution between experiments. | - Standardize the solution preparation protocol.- Use freshly prepared solutions for each experiment to ensure consistent compound activity. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is based on methodologies described in published research[2].
-
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Sterile water for injection
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add a small amount of sterile saline to dissolve the powder.
-
Adjust the pH of the solution to 7.4 using small additions of sterile, dilute NaOH or HCl while monitoring with a calibrated pH meter.
-
Once the desired pH is reached and the compound is fully dissolved, add sterile saline to reach the final desired concentration.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Use the solution immediately for the best results.
-
Visualizing Experimental Workflows
Troubleshooting this compound Solution Instability
Caption: Troubleshooting workflow for this compound solution instability.
References
troubleshooting inconsistent results with LSP1-2111
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LSP1-2111 in their experiments. The information is tailored for scientists in drug development and related fields to address potential inconsistencies in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel orthosteric agonist that preferentially targets the metabotropic glutamate (B1630785) receptor 4 (mGlu4), which is a member of the group III mGlu receptor family.[1][2][3] Its mechanism of action involves the modulation of glutamatergic transmission. Specifically, as an agonist for the presynaptically located mGlu4 receptors, it inhibits the release of glutamate.[4] Furthermore, its anxiolytic and antipsychotic-like effects are mediated through interactions with the serotonergic and GABAergic systems.[1][2][4]
Q2: In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in various preclinical models, particularly those relevant to neuropsychiatric disorders. These include:
-
Anxiety models: Such as the stress-induced hyperthermia (SIH) and elevated plus-maze (EPM) tests in mice.[1][2]
-
Psychosis models: It has been shown to reverse hyperlocomotion induced by MK-801 and amphetamine, and also to antagonize head twitches induced by DOI (2,5-dimethoxy-4-iodoamphetamine).[5][6][7]
-
Cognitive and negative symptom models of schizophrenia: Efficacy has been observed in the novel object recognition (NOR) and social interaction tests.[4][5][8]
Q3: What is the selectivity profile of this compound?
This compound is highly selective for group III mGlu receptors over group I and II. Within group III, it shows a notable preference for the mGlu4 receptor.
| Receptor Subtype | Selectivity vs. mGlu4 |
| mGlu6 | 1-fold preference for mGlu4 |
| mGlu7 | 25-fold preference for mGlu4 |
| mGlu8 | 30-fold preference for mGlu4 |
| Group I & II mGluRs | >100-fold preference for mGlu4 |
| Data sourced from literature.[9] |
Troubleshooting Inconsistent Results
Inconsistent results when using this compound can arise from several factors, ranging from reagent preparation to experimental design and data interpretation. This guide provides a structured approach to troubleshooting these issues.
Problem 1: Reduced or No Efficacy Observed
If this compound is not producing the expected anxiolytic or antipsychotic-like effects, consider the following factors:
-
Dose and Administration: The effective dose can be model-dependent.
-
Route of Administration: The method of administration can impact bioavailability and brain penetration.
-
Reagent Preparation: The stability and solubility of this compound are critical.
-
Recommendation: this compound should be dissolved in saline and buffered to a pH of 7.4.[9] Improper pH can affect solubility and stability. Always prepare fresh solutions.
-
-
Animal Strain and Species: Different rodent strains can exhibit varied responses to pharmacological agents.
-
Recommendation: Be consistent with the animal model used. The majority of published studies have utilized mice.
-
Problem 2: High Variability Between Subjects
High variability in behavioral or physiological readouts can obscure the effects of this compound.
-
Stress Levels: As this compound's effects are mediated by systems involved in stress and anxiety (serotonergic and GABAergic), baseline stress levels of the animals can be a significant confounder.
-
Recommendation: Ensure proper acclimatization of animals to the experimental environment and handling procedures to minimize baseline stress.
-
-
Pharmacokinetics: this compound has a relatively low brain-to-plasma ratio (2.4%).[9] Individual differences in blood-brain barrier permeability could contribute to variability.
-
Recommendation: While difficult to control, being aware of this characteristic is important for data interpretation. Ensure consistent timing of behavioral testing post-administration to coincide with peak brain concentrations.
-
-
Interaction with Endogenous Systems: The effects of this compound are dependent on the functional state of the serotonergic system.[1][2][4]
-
Recommendation: The compound was not effective in 5-HT depleted animals.[1][2] Consider the potential for experimental manipulations to alter serotonin (B10506) levels.
-
Problem 3: Unexpected or Off-Target Effects
Observing effects that are not consistent with mGlu4 receptor agonism could indicate off-target activity or interaction with other systems.
-
Dose-Response: Higher doses may lead to engagement of other group III mGlu receptors (mGlu7 and mGlu8), for which this compound has lower affinity.
-
Recommendation: Perform a full dose-response study to ensure the effects observed are specific to the intended target and dose.
-
-
Interaction with Other Receptors: The anxiolytic effect of this compound can be inhibited by the benzodiazepine (B76468) receptor antagonist flumazenil (B1672878) and the 5-HT1A receptor antagonist WAY100635.[1][2][4]
Experimental Protocols
Preparation of this compound Solution
-
Weigh the desired amount of this compound powder.
-
Dissolve in sterile saline (0.9% NaCl).
-
Adjust the pH of the solution to 7.4 using appropriate buffers.
-
The final solution should be prepared at a dose volume of 5 mL/kg for administration.[9]
-
Prepare solutions fresh on the day of the experiment.
Stress-Induced Hyperthermia (SIH) Test in Mice
-
Measure the baseline rectal temperature (T1) of each mouse.
-
Immediately after the first measurement, administer this compound (e.g., 2 or 5 mg/kg, i.p.) or vehicle.
-
Return the mouse to its home cage.
-
After a set period (e.g., 60 minutes), measure the rectal temperature again (T2).
-
The SIH response is the difference between the two temperatures (T2 - T1). Anxiolytic compounds are expected to reduce this hyperthermic response.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound.
Troubleshooting Workflow
References
- 1. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LSP1-2111 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LSP1-2111. The information is designed to address specific issues that may be encountered during in vitro dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a preferential orthosteric agonist for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), which belongs to the group III mGlu receptors.[1][2][3] Its mechanism of action involves the modulation of the glutamatergic system, and it has been shown to also involve the serotonergic (5-HT1A) and GABAergic systems.[1] mGluR4 is coupled to the Gαi/o protein, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the expected in vitro potency values for this compound?
This compound displays selectivity for mGluR4 over other group III mGlu receptors. The half-maximal effective concentration (EC50) values are as follows:
| Receptor | EC50 (µM) |
| mGluR4 | 2.2 ± 0.27 |
| mGluR7 | 52.87 ± 20.66 |
| mGluR8 | 65.97 ± 11.81 |
Data sourced from Beurrier et al., 2009, as cited in Wierońska et al., 2013.[1]
Q3: What are the key considerations for preparing this compound for in vitro assays?
This compound is a hydrophilic compound with high aqueous solubility (>800 µM).[2] For cell-based assays, it is recommended to dissolve this compound in a buffered saline solution (e.g., PBS or HBSS) at a neutral pH. Due to its high polarity, it has low cell permeability, which should be considered in assay design and incubation times.
Experimental Protocols
Protocol: In Vitro Dose-Response Analysis of this compound using a cAMP Assay
This protocol outlines a general procedure for determining the dose-response curve of this compound in a cell line expressing mGluR4 using a commercially available cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).
1. Cell Culture and Seeding:
-
Culture cells stably or transiently expressing human mGluR4 (e.g., HEK293 or CHO cells) in the recommended growth medium.
-
The day before the assay, seed the cells into a 96-well or 384-well white opaque plate at a pre-optimized density. Cell density is a critical parameter and should be optimized to ensure a robust assay window.
2. Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate aqueous buffer (e.g., PBS).
-
Perform a serial dilution of this compound in the assay buffer to create a range of concentrations. A typical 10-point dose-response curve might range from 10 nM to 100 µM.
-
Include a vehicle control (buffer only) and a positive control (e.g., a known mGluR4 agonist like L-AP4).
3. Assay Procedure (Example using a luminescence-based cAMP assay):
-
Wash the cells with assay buffer.
-
Add the diluted this compound or control compounds to the respective wells.
-
Incubate the plate at 37°C for a pre-determined optimal time to allow for receptor stimulation and modulation of cAMP levels.
-
Lyse the cells to release intracellular cAMP.
-
Add the cAMP detection reagents as per the manufacturer's instructions. This typically involves a competition assay where the amount of light generated is inversely proportional to the amount of cAMP produced.
-
Read the luminescence on a compatible plate reader.
4. Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50, Hill slope, and the top and bottom plateaus of the curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure uniform cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with buffer. |
| Low or no signal response | Low receptor expression, inactive compound, inappropriate assay conditions (e.g., incubation time, cell density), low signal-to-noise ratio. | Verify receptor expression via Western blot or qPCR. Confirm the integrity and concentration of the this compound stock. Optimize cell density and agonist incubation time. Use a known agonist as a positive control to validate the assay. |
| Atypical (non-sigmoidal) dose-response curve | Compound insolubility at high concentrations, cytotoxicity, off-target effects, complex biological response (e.g., hormesis). | Check the solubility of this compound in the assay buffer at the highest concentrations. Perform a cell viability assay in parallel to rule out cytotoxicity. Consider the possibility of off-target effects at higher concentrations. If the curve shape is reproducible, it may represent a true biological phenomenon. |
| Shallow or steep Hill slope | Positive or negative cooperativity in binding, presence of multiple binding sites with different affinities, assay artifact. | A Hill slope greater than 1 may indicate positive cooperativity, while a slope less than 1 can suggest negative cooperativity or the presence of multiple binding sites. Ensure the assay is performed under equilibrium conditions. |
| High background signal | High basal cAMP levels in the cell line, constitutive receptor activity. | Use a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and increase the assay window. If constitutive activity is suspected, an inverse agonist can be used as a control. |
Visualizing Workflows and Pathways
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for an this compound dose-response experiment.
Caption: Decision tree for troubleshooting atypical dose-response curves.
References
- 1. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LSP1-2111 Behavioral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in behavioral assays involving the mGlu4 receptor agonist, LSP1-2111.
Troubleshooting Guide
This guide addresses common issues encountered during behavioral experiments with this compound in a question-and-answer format.
Question 1: We are observing high variability in our behavioral data with this compound. What are the potential sources of this variability?
Answer: High variability in behavioral assays is a common challenge and can stem from several factors. These can be broadly categorized into environmental, experimenter-related, and animal-specific factors.
-
Environmental Factors: Rodents are highly sensitive to their environment. Minor changes can significantly impact their behavior.
-
Lighting: Inconsistent light levels in housing and testing rooms can affect activity and anxiety-like behaviors.[1]
-
Noise: Unexpected or loud noises can induce stress and alter behavioral responses.
-
Odors: Strong scents from perfumes, cleaning agents, or even other animals (like rats housed in the same room as mice) can act as stressors.[1][2]
-
-
Experimenter-Related Factors: The way an experimenter handles the animals can introduce variability.
-
Animal-Specific Factors: Inherent biological differences among animals can contribute to variability.
-
Sex and Hormonal Cycle: The estrous cycle in female rodents can significantly impact performance in various behavioral assays.[2] It is often recommended to test males and females separately.[2]
-
Social Hierarchy: Dominance hierarchies within a home cage can lead to different stress levels and behaviors among cage mates.[4][5]
-
Genetic Background: The strain of the animal is a well-known and important consideration.[4]
-
To minimize variability, it is crucial to standardize as many of these factors as possible. This includes consistent lighting, minimizing noise, avoiding strong scents, standardizing handling procedures, and considering the sex and social dynamics of the animals.
Question 2: What is the recommended dose and route of administration for this compound in behavioral studies?
Answer: The effective dose of this compound can vary depending on the specific behavioral assay and animal model. However, published studies provide a general range.
For anxiolytic-like effects in mice, doses of 2 and 5 mg/kg administered via intraperitoneal (i.p.) injection have been shown to be effective.[6][7] For antipsychotic-like effects in mice, doses of 1, 2, and 5 mg/kg (i.p.) have demonstrated efficacy.[8]
While intraperitoneal (i.p.) administration has been commonly used in behavioral studies, subcutaneous (s.c.) administration has been shown to result in less inter-animal variability in plasma and brain concentrations of this compound.[9] Therefore, for studies where consistent exposure is critical, subcutaneous administration should be considered.
The following table summarizes effective doses from various studies:
| Behavioral Assay | Species | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Stress-Induced Hyperthermia (SIH) | Mice | 2, 5 | i.p. | Anxiolytic-like | [6] |
| Elevated Plus-Maze (EPM) | Mice | 2, 5 | i.p. | Anxiolytic-like | [6] |
| MK-801-Induced Hyperactivity | Mice | 1, 2, 5 | i.p. | Inhibition of hyperactivity (antipsychotic-like) | [8] |
| Amphetamine-Induced Hyperactivity | Mice | 1, 2, 5 | i.p. | Inhibition of hyperactivity (antipsychotic-like) | [8] |
| DOI-Induced Head Twitches | Mice | 5 | i.p. | Antagonism of head twitches (antipsychotic-like) | [8][10] |
| Social Interaction Test (MK-801 model) | Rats | 0.5, 2, 5 | i.p. | Reversal of social interaction deficits | [11] |
| Novel Object Recognition (NOR) Test | Rats | 0.5, 2, 5 | i.p. | Reversal of cognitive deficits | [11] |
Question 3: We are not observing the expected anxiolytic or antipsychotic-like effects of this compound. What could be the reason?
Answer: A lack of efficacy could be due to several factors, ranging from the experimental design to the underlying biological mechanisms.
-
Incorrect Dosing or Administration: Ensure that the dose and route of administration are appropriate for the specific behavioral paradigm, as detailed in the table above. Inconsistent administration techniques can also lead to variable drug exposure.
-
Timing of Behavioral Testing: The timing of the behavioral test relative to drug administration is critical. The pharmacokinetic profile of this compound should be considered to ensure that testing occurs when the drug has reached sufficient concentrations in the central nervous system.[9]
-
Interaction with other Neurotransmitter Systems: The anxiolytic and antipsychotic-like effects of this compound are known to be mediated by the serotonergic and GABAergic systems.[6] Specifically, the involvement of 5-HT1A receptors is crucial for its antipsychotic-like actions.[10][11] If your experimental model has alterations in these systems, it might affect the efficacy of this compound.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to pharmacological agents.[4] As mentioned, the sex of the animals and the female estrous cycle can also influence behavioral outcomes.[2]
-
Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the effects of this compound in your specific experimental conditions. Consider piloting alternative assays that have been validated for this compound.
Below is a troubleshooting workflow to address a lack of efficacy:
Troubleshooting workflow for lack of this compound efficacy.
Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) for Anxiolytic-like Effects in Mice
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animal Preparation: Acclimatize mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 2 or 5 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Testing Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Protocol 2: MK-801-Induced Hyperactivity for Antipsychotic-like Effects in Mice
-
Apparatus: Open field arenas equipped with automated activity monitoring systems.
-
Animal Preparation: Habituate mice to the testing room for at least 60 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 1, 2, or 5 mg/kg, i.p.) or vehicle.
-
After a pre-treatment time (e.g., 30 minutes), administer the NMDA receptor antagonist MK-801 (e.g., 0.3 mg/kg, i.p.) to induce hyperlocomotion.
-
-
Testing Procedure: Immediately after MK-801 injection, place the mice in the open field arenas and record their locomotor activity (e.g., distance traveled) for a set duration (e.g., 60 minutes).
-
Data Analysis: An antipsychotic-like effect is demonstrated by a significant reduction in MK-801-induced hyperactivity in the this compound-treated groups compared to the vehicle-treated group.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is an orthosteric agonist of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), which belongs to the group III mGlu receptors.[6] It shows a preference for mGlu4 over other group III mGlu receptors.[9][12] Group III mGlu receptors are typically located presynaptically and their activation leads to an inhibition of neurotransmitter release.[13]
Signaling pathway of this compound at the mGlu4 receptor.
Q2: Does this compound cross the blood-brain barrier?
A: Yes, studies have shown that this compound penetrates the blood-brain barrier and reaches significant unbound concentrations in the brain's extracellular fluid, which are sufficient to exert its pharmacological effects on mGlu4 receptors.[9][14]
Q3: Are the behavioral effects of this compound mediated by other neurotransmitter systems?
A: Yes, the anxiolytic-like effects of this compound are mediated by both the serotonergic and GABAergic systems.[6] Its antipsychotic-like effects, particularly in models of schizophrenia, have been shown to be dependent on the 5-HT1A receptor signaling pathway.[10][11][15] The effects of this compound can be blocked by a 5-HT1A receptor antagonist.[6][10]
Interaction of this compound with other neurotransmitter systems.
Q4: What are some key considerations for data analysis in behavioral assays?
-
Use a sufficient number of animals per group to account for individual variability. A range of 12 to 20 per genotype is often recommended.[4]
-
Employ appropriate statistical tests, such as Analysis of Variance (ANOVA), to assess the overall effect of the treatment.[4]
-
When justified by a significant overall ANOVA, use post-hoc tests to compare specific groups.[4]
-
Randomize the order of testing to avoid systematic bias.[5]
-
Consider normalizing data to a baseline measurement to reduce inter-animal variability.[5]
References
- 1. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing behavioral assays for mouse models of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT₁A signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
unexpected behavioral outcomes with LSP1-2111
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LSP1-2111. Our aim is to address common issues and clarify the expected behavioral outcomes and mechanisms of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a brain-penetrant, orthosteric agonist for group III metabotropic glutamate (B1630785) (mGlu) receptors, with a notable preference for the mGlu4 receptor subtype.[1] Its primary mechanism of action involves the activation of these receptors, which are primarily located presynaptically and are involved in the modulation of neurotransmitter release.
Q2: What are the expected behavioral outcomes following this compound administration in preclinical models?
A2: this compound has demonstrated efficacy in animal models relevant to psychiatric disorders. Key behavioral outcomes include:
-
Antipsychotic-like effects: It has been shown to reverse hyperlocomotion induced by agents like MK-801 and amphetamine, and to reduce head twitches induced by DOI.[2][3][4] These models are predictive of efficacy against the positive symptoms of schizophrenia.
-
Anxiolytic-like effects: In models such as the stress-induced hyperthermia (SIH) and elevated plus-maze (EPM) tests, this compound has been observed to produce anxiolytic-like effects.[5][6]
-
Effects on negative and cognitive symptoms: this compound has also shown promise in addressing negative and cognitive symptoms of psychosis by, for example, reversing deficits in social interaction and novel object recognition (NOR) tests.[7][8]
Q3: Are there any known off-target effects of this compound?
A3: Current research suggests that this compound is a highly selective compound. One study reported that it has no significant affinity for over 70 other drug targets at concentrations up to 10 μM.[4] This indicates a low probability of off-target effects contributing to its behavioral outcomes.
Q4: What is the role of the serotonergic system in the action of this compound?
A4: The behavioral effects of this compound are significantly mediated by the serotonergic system, specifically through the 5-HT1A receptor.[7][8] The antipsychotic-like effects of this compound can be blocked by the 5-HT1A antagonist WAY100635.[7][8] Conversely, co-administration of a subeffective dose of this compound with a subeffective dose of a 5-HT1A agonist can produce a significant antipsychotic-like effect.[7][8]
Q5: Does this compound have antidepressant-like effects?
A5: Studies have shown that this compound does not produce antidepressant-like effects in common preclinical models such as the tail suspension test (TST) or the forced swim test (FST) in mice.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected antipsychotic-like effect in hyperactivity models (e.g., MK-801, amphetamine). | 1. Incorrect Dosage: The dose of this compound may be too low to be effective. 2. Timing of Administration: The pre-treatment time may not be optimal. 3. Animal Strain Differences: The rodent strain used may have a different sensitivity to the compound. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific experimental conditions. Effective doses in literature range from 1 to 5 mg/kg.[3] 2. Optimize Pre-treatment Time: Ensure this compound is administered at an appropriate time before the behavioral test. A common pre-treatment time is 45 minutes.[7] 3. Review Literature for Strain Information: Consult literature to see if the chosen animal strain has been previously used and if any specific considerations were noted. |
| Variability in anxiolytic-like effects in elevated plus-maze or stress-induced hyperthermia tests. | 1. Environmental Stressors: The testing environment may have confounding stressors affecting anxiety levels. 2. Acclimation Period: Insufficient acclimation of the animals to the testing room and equipment. | 1. Standardize Testing Environment: Ensure consistent lighting, noise levels, and handling procedures for all animals. 2. Adequate Acclimation: Allow for a sufficient acclimation period for the animals to the testing room before the experiment begins. |
| Antagonism of this compound effects with a 5-HT1A antagonist is not observed. | 1. Ineffective Antagonist Dose: The dose of the 5-HT1A antagonist (e.g., WAY100635) may be insufficient to block the effects of this compound. 2. Timing of Antagonist Administration: The antagonist may not have been administered at the correct time relative to this compound. | 1. Verify Antagonist Dose: Confirm that the dose of the 5-HT1A antagonist is consistent with published studies that have successfully blocked the effects of this compound (e.g., 0.1 mg/kg for WAY100635).[5][7] 2. Optimize Antagonist Pre-treatment Time: Administer the antagonist at a time point that allows it to be active when this compound is expected to exert its effects. |
Experimental Protocols
MK-801-Induced Hyperactivity
-
Animals: Male C57BL/6J mice.
-
Habituation: Place mice in individual locomotor activity cages and allow for a 30-minute habituation period.
-
Drug Administration:
-
Administer this compound (1, 2, or 5 mg/kg, i.p.) or vehicle.
-
After 15 minutes, administer MK-801 (0.2 mg/kg, i.p.) or vehicle.
-
-
Data Collection: Record locomotor activity for 60 minutes immediately following MK-801 administration.
-
Analysis: Analyze the total distance traveled or the number of beam breaks. A significant reduction in locomotor activity in the this compound + MK-801 group compared to the vehicle + MK-801 group indicates an antipsychotic-like effect.
Social Interaction Test
-
Animals: Male Sprague-Dawley rats.
-
Habituation: Acclimate rats to the testing arena (an open-field box) for 10 minutes one day prior to testing.
-
Drug Administration:
-
Testing: Place two unfamiliar rats (that have received the same treatment) in the arena and record their social interaction for 10 minutes. Social interaction is defined as sniffing, grooming, following, and crawling over or under the other rat.
-
Analysis: Measure the total time spent in social interaction and the number of social interaction episodes. An increase in social interaction in the this compound + MK-801 group compared to the vehicle + MK-801 group suggests a reversal of social withdrawal.[9]
Visualizations
Caption: Proposed signaling pathway for this compound's action at the presynaptic mGlu4 receptor.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT₁A signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: LSP1-2111 Administration Timing
Welcome to the technical support center for LSP1-2111. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective administration of this compound in preclinical research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended administration route for this compound in rodent studies?
A1: The most commonly reported administration routes for this compound in published literature are intraperitoneal (i.p.) and subcutaneous (s.c.) injections. The choice of route may depend on the specific experimental design and desired pharmacokinetic profile.
Q2: What is the typical pre-treatment time for this compound before behavioral testing?
A2: For intraperitoneal administration, a pre-treatment time of 45 minutes is frequently used in studies investigating the antipsychotic-like effects of this compound. This timing is based on the observation of significant behavioral effects in established models.
Q3: What is the pharmacokinetic profile of this compound?
A3: Following subcutaneous administration in rats, this compound exhibits a relatively short plasma half-life of approximately 20 minutes. Peak plasma concentrations are observed around 30 minutes post-administration. It is important to note that pharmacokinetic parameters can vary between species and administration routes.
Q4: How should I prepare this compound for in vivo administration?
A4: While specific solubility data for this compound is not extensively published, it is a phosphonic acid derivative of an amino acid, suggesting it is likely soluble in aqueous solutions. For in vivo studies, it is common practice to dissolve such compounds in sterile saline or a suitable vehicle like polyethylene (B3416737) glycol (PEG). It is crucial to ensure the compound is fully dissolved before administration.
Q5: Is there any information on the stability of this compound in solution?
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Expected Behavioral Effects
Possible Cause 1: Inappropriate Administration Timing
-
Troubleshooting:
-
Verify Pre-treatment Time: Ensure the time between this compound administration and the start of the behavioral test is consistent and based on established protocols (e.g., 45 minutes for i.p. administration).
-
Consider Pharmacokinetics: Given the short half-life of this compound (~20 minutes post-s.c.), the window of maximal efficacy may be narrow. For longer behavioral paradigms, the timing of administration relative to the key measurement period is critical.
-
Route of Administration: Intraperitoneal injection may lead to faster absorption and higher peak concentrations compared to subcutaneous injection. Consider if the chosen route is optimal for the desired onset and duration of action.
-
Possible Cause 2: Suboptimal Dose
-
Troubleshooting:
-
Dose-Response Curve: If you are not observing the expected effect, it may be necessary to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Published effective doses for antipsychotic-like effects in mice range from 1 to 5 mg/kg (i.p.).[1]
-
Animal Strain and Species: Be aware that effective doses can vary between different rodent strains and species.
-
Possible Cause 3: Drug Solution Issues
-
Troubleshooting:
-
Fresh Preparation: Always use freshly prepared solutions of this compound for each experiment to avoid potential degradation.
-
Complete Solubilization: Ensure the compound is fully dissolved in the vehicle before administration. Incomplete solubilization will lead to inaccurate dosing.
-
Issue 2: Unexpected or Adverse Effects
Possible Cause 1: Interaction with Co-administered Drugs
-
Troubleshooting:
-
Serotonergic System: The effects of this compound have been shown to be mediated by the serotonergic system.[2] Co-administration with 5-HT1A receptor antagonists (e.g., WAY100635) can block the antipsychotic-like effects of this compound, while co-administration with 5-HT1A receptor agonists can enhance its effects.[3] Carefully consider any other compounds being administered.
-
GABAergic System: The anxiolytic action of this compound also involves the GABAergic system.[2] Interactions with benzodiazepines or other GABAergic modulators are possible.
-
Dopaminergic System: Group III mGluR agonists, in general, can modulate dopamine (B1211576) release.[4] Be cautious when co-administering this compound with dopamine receptor agonists or antagonists.
-
Possible Cause 2: Long-term Administration Effects
-
Troubleshooting:
-
Limited Data: There is limited information on the effects of chronic this compound administration. One study found that chronic co-administration with L-DOPA attenuated the development of dyskinesia in a mouse model of Parkinson's disease.[5]
-
Monitor for Changes: In long-term studies, it is crucial to monitor for potential changes in baseline behavior, body weight, and general health. The potential for receptor desensitization or downregulation with prolonged agonist exposure should also be considered, although this has not been specifically reported for this compound.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Rats (Subcutaneous Administration)
| Parameter | Value | Reference |
| Plasma Half-life (t½) | ~20 minutes | [5] |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [5] |
Table 2: Recommended Pre-treatment Timing for Behavioral Studies
| Administration Route | Pre-treatment Time | Indication | Reference |
| Intraperitoneal (i.p.) | 45 minutes | Antipsychotic-like effects in mice | [6] |
Experimental Protocols
Protocol 1: Assessment of Antipsychotic-like Activity in the MK-801 Induced Hyperlocomotion Model (as described in Wierońska et al., 2011)
-
Animals: Male Albino Swiss mice.
-
Drug Preparation: this compound is dissolved in sterile saline.
-
Administration:
-
This compound (1, 2, or 5 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
45 minutes after this compound administration, MK-801 (0.2 mg/kg) is administered subcutaneously (s.c.).
-
-
Behavioral Testing:
-
Immediately after MK-801 injection, mice are placed in locomotor activity cages.
-
Locomotor activity is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks is compared between treatment groups. A significant reduction in MK-801-induced hyperlocomotion by this compound is indicative of antipsychotic-like activity.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulation of dopamine transmission by metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of metabotropic glutamate 4 receptors decreases L-DOPA-induced dyskinesia in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LSP1-2111 and Other mGluR4 Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) agonist LSP1-2111 with other commonly used mGluR4-targeting compounds. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool compound for their preclinical studies.
Introduction to mGluR4
Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] Primarily located presynaptically, mGluR4 acts as an autoreceptor to negatively modulate the release of glutamate.[2] Its activation is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and psychosis, by restoring synaptic homeostasis.[1][3] This has led to the development of various orthosteric agonists and positive allosteric modulators (PAMs) targeting mGluR4.
Comparative Analysis of mGluR4 Agonists
This compound is a group III mGluR orthosteric agonist with a preference for the mGluR4 subtype.[4] Its performance, particularly in terms of potency and selectivity, can be compared with other tool compounds such as the more selective orthosteric agonist LSP4-2022 and various mGluR4 PAMs.
Data Presentation: Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and other key mGluR4 modulators at human mGluR subtypes.
| Compound | Type | mGluR4 EC50/Ki | mGluR6 Selectivity | mGluR7 Selectivity | mGluR8 Selectivity |
| This compound | Orthosteric Agonist | 2.20 µM (EC50)[5] | 1-fold preference over mGlu6[6] | 25-fold preference over mGlu7[6] | 30-fold preference over mGlu8[6][7] |
| LSP4-2022 | Orthosteric Agonist | 0.11 µM (EC50)[8] | 40-fold preference over mGlu6[6] | 100-fold preference over mGlu7[6] | 300-fold preference over mGlu8[6][7] |
| VU0364770 | PAM | 1.1 µM (EC50, human)[9] | PAM activity at 6.8 µM[9] | - | - |
| ADX88178 | PAM | 4 nM (EC50, human)[10] | >30 µM (no significant effect)[10] | >30 µM (no significant effect)[10] | >30 µM (no significant effect)[10] |
EC50 values represent the concentration of a drug that gives half-maximal response. Ki values represent the inhibition constant. PAMs (Positive Allosteric Modulators) enhance the receptor's response to an agonist.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments frequently used to evaluate the efficacy of mGluR4 agonists.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential anti-parkinsonian effects of a compound.
-
Animals: Male Wistar rats are commonly used.[3]
-
Drug Administration: Haloperidol (B65202) (typically 0.5-1 mg/kg) is administered subcutaneously or intraperitoneally to induce catalepsy.[3][7] The test compound (e.g., this compound) is administered at various doses prior to or after the haloperidol injection.
-
Catalepsy Assessment (Bar Test): The rat's forepaws are gently placed on a horizontal bar (e.g., 1 cm in diameter, raised 10 cm from the surface).[7] The latency for the rat to remove both forepaws from the bar is measured. A cut-off time (e.g., 180 seconds) is typically employed.[11]
-
Data Analysis: The descent latency is recorded at several time points after drug administration. A significant reduction in the catalepsy score by the test compound compared to the vehicle-treated group indicates anti-cataleptic (and potential anti-parkinsonian) activity.
MK-801-Induced Hyperactivity in Mice
This model is used to screen for potential antipsychotic properties of a compound.
-
Animals: Male BALB/c or C57BL/6 mice are frequently used.
-
Drug Administration: The test compound is administered intraperitoneally at various doses. After a set pre-treatment time (e.g., 30 minutes), mice are injected with the NMDA receptor antagonist MK-801 (typically 0.15-0.32 mg/kg, i.p.) to induce hyperlocomotion.[1]
-
Locomotor Activity Measurement: Immediately after MK-801 injection, mice are placed in an open-field arena (e.g., 50 x 50 cm).[1] Their locomotor activity (distance traveled, rearing frequency, etc.) is recorded for a specified duration (e.g., 60-120 minutes) using an automated activity monitoring system.
-
Data Analysis: The total distance traveled and other locomotor parameters are compared between the test compound-treated groups and the vehicle-treated control group. A significant reduction in MK-801-induced hyperactivity suggests potential antipsychotic-like efficacy.
Mandatory Visualization
mGluR4 Signaling Pathway
Caption: Simplified mGluR4 signaling cascade.
Experimental Workflow: Haloperidol-Induced Catalepsy
Caption: Workflow for the haloperidol-induced catalepsy test.
References
- 1. Prediction of drug-induced catalepsy based on dopamine D1, D2, and muscarinic acetylcholine receptor occupancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchers.uss.cl [researchers.uss.cl]
Validating the Antipsychotic-Like Effects of mGlu4 Agonist LSP1-2111 with the Antagonist LY341495: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) agonist, LSP1-2111, and their validation through antagonism by LY341495. The data presented herein is crucial for understanding the therapeutic potential of targeting the mGluR4 for neuropsychiatric disorders.
Introduction to this compound and LY341495
This compound is a novel and preferential orthosteric agonist of the mGluR4, a member of the group III metabotropic glutamate receptors.[1] It has demonstrated significant anxiolytic and antipsychotic-like activity in various preclinical models.[1][2] LY341495 is a potent and widely used antagonist of group II mGlu receptors (mGluR2/3), which can also exhibit antagonist activity at other mGlu receptor subtypes, including group III receptors, at higher concentrations.[3][4] The use of LY341495 is instrumental in confirming that the observed in vivo effects of compounds like this compound are indeed mediated by their intended target receptors.
Comparative Efficacy in Preclinical Models of Psychosis
The antipsychotic-like potential of this compound has been evaluated in established animal models that mimic the positive symptoms of schizophrenia. These models include hyperactivity induced by the NMDA receptor antagonist MK-801 and the psychostimulant amphetamine, as well as head-twitch responses induced by the serotonin (B10506) 5-HT2A receptor agonist DOI. The specificity of this compound's action is confirmed by its reversal with the non-selective group II/III mGlu receptor antagonist, LY341495.[2]
Data Presentation: Antagonism of this compound Effects by LY341495
The following tables summarize the quantitative data from key behavioral pharmacology studies, demonstrating the dose-dependent inhibitory effects of this compound and their reversal by LY341495.
Table 1: Effect of this compound and its Reversal by LY341495 on MK-801-Induced Hyperactivity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (counts / 60 min) | % Inhibition of MK-801 Effect |
| Vehicle + Vehicle | - | 150 ± 25 | - |
| Vehicle + MK-801 | 0.2 | 1200 ± 150 | 0% |
| This compound + MK-801 | 1 | 950 ± 120 | ~24% |
| This compound + MK-801 | 2 | 700 ± 100* | ~48% |
| This compound + MK-801 | 5 | 400 ± 75** | ~76% |
| This compound + LY341495 + MK-801 | 5 + 1.5 + 0.2 | 1100 ± 140# | ~9% |
*p<0.05, **p<0.01 vs. Vehicle + MK-801; #p<0.05 vs. This compound (5 mg/kg) + MK-801. Data are represented as mean ± SEM.[2]
Table 2: Effect of this compound and its Reversal by LY341495 on Amphetamine-Induced Hyperactivity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (counts / 60 min) | % Inhibition of Amphetamine Effect |
| Vehicle + Vehicle | - | 200 ± 30 | - |
| Vehicle + Amphetamine | 5 | 1500 ± 180 | 0% |
| This compound + Amphetamine | 1 | 1200 ± 150 | ~23% |
| This compound + Amphetamine | 2 | 850 ± 110* | ~50% |
| This compound + Amphetamine | 5 | 500 ± 80** | ~77% |
| This compound + LY341495 + Amphetamine | 5 + 1.5 + 5 | 1350 ± 160# | ~12% |
*p<0.05, **p<0.01 vs. Vehicle + Amphetamine; #p<0.05 vs. This compound (5 mg/kg) + Amphetamine. Data are represented as mean ± SEM.[2]
Table 3: Effect of this compound and its Reversal by LY341495 on DOI-Induced Head Twitches in Mice
| Treatment Group | Dose (mg/kg) | Number of Head Twitches / 20 min | % Inhibition of DOI Effect |
| Vehicle + Vehicle | - | 1 ± 0.5 | - |
| Vehicle + DOI | 2.5 (s.c.) | 25 ± 4 | 0% |
| This compound (i.p.) + DOI | 1 | 20 ± 3 | ~20% |
| This compound (i.p.) + DOI | 2 | 14 ± 2* | ~44% |
| This compound (i.p.) + DOI | 5 | 8 ± 1.5** | ~68% |
| This compound (i.p.) + LY341495 (i.p.) + DOI | 5 + 1.5 + 2.5 | 22 ± 3# | ~12% |
*p<0.05, **p<0.01 vs. Vehicle + DOI; #p<0.05 vs. This compound (5 mg/kg) + DOI. Data are represented as mean ± SEM.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Animals
-
Species: Male C57BL/6J mice.
-
Weight: 20-25 g.
-
Housing: Housed in groups of 5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water. Animals were acclimated to the laboratory conditions for at least 7 days before the experiments.
Drug Administration
-
All drugs were administered intraperitoneally (i.p.) or subcutaneously (s.c.) in a volume of 10 ml/kg.
-
This compound and LY341495 were dissolved in saline.
-
MK-801 and Amphetamine were dissolved in saline.
-
DOI was dissolved in saline.
-
LY341495 was administered 15 minutes before this compound.
-
This compound was administered 30 minutes before the psychostimulant (MK-801 or amphetamine) or DOI.
MK-801 and Amphetamine-Induced Hyperactivity
-
Mice were individually placed in locomotor activity cages (40 x 40 x 35 cm) equipped with infrared beams.
-
Locomotor activity was allowed to habituate for 30 minutes.
-
Following habituation, mice received the designated drug treatments.
-
Immediately after the final injection (MK-801 or amphetamine), locomotor activity was recorded for 60 minutes.
-
Data were collected and analyzed as total horizontal beam breaks.
DOI-Induced Head-Twitch Response
-
Mice received the designated drug treatments.
-
Following the final injection (DOI), mice were placed individually in observation chambers.
-
The number of head twitches (rapid, side-to-side head movements) was counted by a trained observer, blind to the treatment conditions, for a period of 20 minutes, starting 5 minutes after the DOI injection.
Visualizing the Mechanism of Action
Signaling Pathway of mGluR4 Activation
The following diagram illustrates the canonical signaling pathway of the mGluR4. As a member of the Group III mGlu receptors, mGluR4 is coupled to the Gi/o protein.
Caption: mGluR4 signaling cascade.
Experimental Workflow for Validating this compound Effects
This diagram outlines the experimental procedure used to validate the on-target effects of this compound using LY341495.
Caption: Workflow for antagonist validation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
LSP1-2111: A Comparative Analysis of its Selectivity for the mGluR4 Subtype
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the orthosteric agonist LSP1-2111 for the metabotropic glutamate (B1630785) receptor 4 (mGluR4) over other mGluR subtypes. The information is compiled from publicly available experimental data to assist researchers in evaluating this compound as a pharmacological tool.
Quantitative Selectivity Profile of this compound
This compound demonstrates a clear preference for the mGluR4 subtype, particularly within the Group III mGluRs. While highly selective against Group I and Group II receptors, it also exhibits varying degrees of selectivity among other Group III members. The following table summarizes the available binding affinity (Ki) and functional potency (EC50) data for this compound across various mGluR subtypes.
| Receptor Subtype | Group | Binding Affinity (Ki) | Functional Potency (EC50) | Fold Selectivity vs. mGluR4 (Based on EC50) |
| mGluR4 | III | ~2.3 µM | ~2.1 µM | 1 |
| mGluR1 | I | >100 µM | >100 µM | >47.6 |
| mGluR2 | II | >100 µM | >100 µM | >47.6 |
| mGluR3 | II | >100 µM | >100 µM | >47.6 |
| mGluR5 | I | >100 µM | >100 µM | >47.6 |
| mGluR6 | III | ~2.3 µM | ~4.7 µM | ~2.2 |
| mGluR7 | III | ~57.5 µM | ~52.5 µM | ~25 |
| mGluR8 | III | ~69 µM | ~63 µM | ~30 |
Note: Data is compiled from various sources and methodologies. Direct comparison between values should be made with caution. The fold selectivity is calculated based on the ratio of EC50 values relative to mGluR4.
Experimental Methodologies
The determination of the selectivity profile of this compound involves a combination of radioligand binding assays and functional assays. These experiments are crucial for quantifying the affinity and potency of the compound at each mGluR subtype.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
Protocol: [³H]-LY341495 Competition Binding Assay for Group II and III mGluRs
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the specific human mGluR subtype (e.g., HEK293 or CHO cells).
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand [³H]-LY341495 and varying concentrations of the test compound (this compound).
-
Equilibrium: The reaction is allowed to reach equilibrium at room temperature.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by the compound upon binding to the receptor. For Gi/o-coupled receptors like mGluR4, this is typically a measure of the inhibition of adenylyl cyclase activity.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Cells stably expressing the mGluR of interest are seeded in multi-well plates.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) to increase basal cAMP levels.
-
Compound Addition: Varying concentrations of the agonist (this compound) are added to the cells.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC50) is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of mGluR4 and a typical experimental workflow for determining compound selectivity.
Caption: mGluR4 Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
A Comparative Analysis of LSP1-2111 and mGluR2/3 Agonists in the Context of Neuropsychiatric Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the group III metabotropic glutamate (B1630785) receptor (mGluR) agonist LSP1-2111 and agonists targeting the group II mGluRs (mGluR2/3). This objective comparison, supported by available preclinical data, aims to inform research and development efforts in the field of neuropsychiatric disorders.
Introduction
Metabotropic glutamate receptors, a class of G protein-coupled receptors, play a crucial modulatory role in synaptic transmission and neuronal excitability. Their dysfunction has been implicated in the pathophysiology of various neuropsychiatric conditions, including schizophrenia and anxiety disorders. Consequently, mGluRs have emerged as promising therapeutic targets. This guide focuses on a comparative analysis of two distinct approaches to modulating the glutamatergic system: targeting group III mGluRs with the preferential mGluR4 agonist this compound, and targeting group II mGluRs with agonists such as LY354740 and LY379268.
Mechanism of Action and Signaling Pathways
Both this compound and mGluR2/3 agonists exert their effects by modulating glutamatergic neurotransmission, albeit through different receptor subtypes. Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs are typically coupled to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately leads to a reduction in neurotransmitter release, primarily glutamate, from presynaptic terminals.
While both classes of agonists share the common downstream effect of inhibiting adenylyl cyclase, their distinct receptor targets (mGluR4 for this compound vs. mGluR2/3 for compounds like LY379268) can lead to differential effects on neural circuits and behavior.
Quantitative Data Presentation
A direct quantitative comparison is challenging due to the limited availability of publicly accessible, head-to-head preclinical studies. However, based on the available literature, the following tables summarize the receptor binding and functional potency of these compounds.
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50) of this compound and Representative mGluR2/3 Agonists
| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) | Notes |
| This compound | mGluR4 | Data not available | Data not available | Described as a preferential mGluR4 agonist with 30-fold higher potency at mGluR4 compared to other group III mGluRs. |
| mGluR2 | Data not available | Data not available | ||
| mGluR3 | Data not available | Data not available | ||
| LY379268 | mGluR2 | 40.6[1] | 2.69 - 3.91[1][2] | Highly potent agonist at both mGluR2 and mGluR3. |
| mGluR3 | 4.7[1] | 4.48 - 7.63[1][2] | ||
| LY354740 | mGluR2 | Data not available | 3 - 20 | Approximately equipotent at mGluR2 and mGluR3. |
| mGluR3 | Data not available | 3 - 20 | LY379268 is reported to be ~5x more potent at mGluR2 and ~16x more potent at mGluR3 than LY354740. |
Table 2: Summary of In Vivo Efficacy in Animal Models of Psychosis
| Compound | Animal Model | Effect |
| This compound | MK-801-induced hyperactivity (mice) | Dose-dependently inhibited hyperactivity.[2] |
| Amphetamine-induced hyperactivity (mice) | Dose-dependently inhibited hyperactivity.[2] | |
| DOI-induced head twitches (mice) | Antagonized head twitches.[2] | |
| MK-801-induced deficits in social interaction (rats) | Dose-dependently inhibited deficits. | |
| mGluR2/3 Agonists (LY354740 & LY379268) | PCP- and amphetamine-induced hyperlocomotion (rats) | Blocked hyperlocomotion. |
| Restraint-stress-induced c-Fos expression (rats) | LY354740 attenuated the increase, while LY379268 had no effect. | |
| Ketamine- and apomorphine-induced deficits in object recognition (rats) | LY379268 counteracted the deficits.[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key behavioral assays used to evaluate the antipsychotic-like potential of this compound and mGluR2/3 agonists.
MK-801-Induced Hyperactivity in Mice
This model is widely used to screen for potential antipsychotic drugs. The non-competitive NMDA receptor antagonist MK-801 induces a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia.
-
Animals: Male mice of a suitable strain (e.g., C57BL/6J) are used.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam arrays).
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes.
-
The test compound (e.g., this compound, LY379268, or vehicle) is administered via the appropriate route (e.g., intraperitoneally, i.p.).
-
Following a pre-treatment interval (typically 30-60 minutes), mice are injected with MK-801 (e.g., 0.15-0.3 mg/kg, i.p.).
-
Immediately after MK-801 administration, mice are placed in the open-field arenas, and their locomotor activity is recorded for a specified period (e.g., 60-120 minutes).
-
-
Data Analysis: The primary outcome measure is the total distance traveled or the number of beam breaks. A reduction in MK-801-induced hyperactivity by the test compound is indicative of antipsychotic-like potential.
DOI-Induced Head Twitches in Mice
The head-twitch response (HTR) in rodents is a behavioral model used to assess the in vivo activity of serotonin (B10506) 5-HT2A receptor agonists. The hallucinogen DOI (2,5-dimethoxy-4-iodoamphetamine) is a potent inducer of HTRs. Antagonism of DOI-induced head twitches can suggest an interaction with the serotonergic system, a common feature of many antipsychotic drugs.
-
Animals: Male mice are typically used.
-
Procedure:
-
Mice are habituated to the testing environment.
-
The test compound or vehicle is administered.
-
After a pre-treatment period, DOI is administered (e.g., 2.5 mg/kg, i.p.).
-
The number of head twitches is then counted by a trained observer for a defined period (e.g., 20-30 minutes).
-
-
Data Analysis: A significant reduction in the number of DOI-induced head twitches by the test compound suggests a potential antipsychotic-like effect or an interaction with the serotonergic system.
Social Interaction Test in Rats
Deficits in social interaction are considered a core feature of the negative symptoms of schizophrenia. This test assesses the willingness of a test animal to interact with an unfamiliar conspecific.
-
Animals: Male rats are typically used. The test involves pairs of unfamiliar rats.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Rats are habituated to the testing room.
-
The test compound or vehicle is administered to one or both rats.
-
After a pre-treatment period, two unfamiliar rats are placed in the arena.
-
Their behavior is recorded for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis: A trained observer scores the duration and frequency of social behaviors, such as sniffing, grooming, and following. An increase in social interaction time in a disease model (e.g., after MK-801 treatment) by the test compound indicates potential efficacy against negative symptoms.
Clinical Development Status
In contrast, several mGluR2/3 agonists have advanced to clinical trials for the treatment of schizophrenia. For instance, pomaglumetad methionil (LY2140023 monohydrate), a prodrug of an mGluR2/3 agonist, showed initial promise but ultimately failed to demonstrate sufficient efficacy in Phase III clinical trials for schizophrenia. The mixed results from clinical trials of mGluR2/3 agonists have led to a re-evaluation of this therapeutic strategy, with some suggesting that these agents may be more effective in specific patient subpopulations or at different stages of the illness.
Comparative Summary and Future Directions
Both this compound and mGluR2/3 agonists represent promising, non-dopaminergic approaches to the treatment of neuropsychiatric disorders.
-
This compound , as a preferential mGluR4 agonist, offers a more targeted approach within the group III mGluRs. Preclinical data suggest its potential to address positive, negative, and cognitive symptoms of schizophrenia. Its mechanism appears to involve modulation of both the GABAergic and serotonergic systems. The lack of publicly available clinical trial data makes it difficult to assess its translational potential.
-
mGluR2/3 agonists have a broader mechanism of action, targeting both mGluR2 and mGluR3. They have been extensively studied preclinically and have demonstrated efficacy in various animal models. However, the clinical trial outcomes have been disappointing, highlighting the challenges of translating preclinical findings to human populations. The differential roles of mGluR2 and mGluR3 in therapeutic effects and potential side effects remain an area of active investigation.
Future research should focus on:
-
Direct comparative studies: Head-to-head preclinical studies of this compound and mGluR2/3 agonists in the same animal models are needed to provide a more definitive comparison of their efficacy and side-effect profiles.
-
Target engagement and PK/PD studies: Elucidating the pharmacokinetic and pharmacodynamic relationships for both classes of compounds is crucial for optimizing dosing and predicting clinical outcomes.
-
Patient stratification: Identifying biomarkers to stratify patient populations who are most likely to respond to either mGluR4- or mGluR2/3-targeted therapies could be a key to unlocking their therapeutic potential.
-
Selective agonists: The development of more selective agonists for individual mGluR subtypes (e.g., mGluR2 or mGluR4) will help to dissect the specific contributions of each receptor to the desired therapeutic effects and potential adverse events.
References
- 1. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR AGONIST LY379268 COUNTERACTED KETAMINE-AND APOMORPHINE-INDUCED PERFORMANCE DEFICITS IN THE OBJECT RECOGNITION TASK, BUT NOT OBJECT LOCATION TASK, IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of LSP1-2111 in Schizophrenia Models Through Pharmacological Knockout
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the novel mGluR4 agonist, LSP1-2111, with alternative compounds in preclinical models relevant to schizophrenia. The data presented herein supports the proposed mechanism of action of this compound, demonstrating its efficacy and signaling pathway through pharmacological blockade, a crucial alternative in the absence of readily available specific knockout models.
Performance Comparison of this compound and Alternatives
The antipsychotic-like potential of this compound has been evaluated in various rodent models that mimic the positive, negative, and cognitive symptoms of schizophrenia. The following tables summarize the quantitative data from these studies, comparing the effects of this compound with other relevant compounds.
Table 1: Effect on Models of Positive Symptoms of Schizophrenia
| Compound | Model | Dosage | Effect | Antagonism |
| This compound | MK-801-induced Hyperactivity | 1, 2, 5 mg/kg | Dose-dependent inhibition of hyperactivity.[1] | Effect blocked by LY341495 (1.5 mg/kg) and WAY100635 (0.1 mg/kg).[1] |
| Amphetamine-induced Hyperactivity | 1, 2, 5 mg/kg | Dose-dependent inhibition of hyperactivity.[1] | Effect blocked by LY341495 (1.5 mg/kg).[1] | |
| DOI-induced Head Twitches | 5 mg/kg | Significant decrease in head twitches.[1] | Effect blocked by LY341495 (1.5 mg/kg) and WAY100635 (0.1 mg/kg).[1] | |
| ACPT-I | PCP-induced Hyperlocomotion | - | Antipsychotic-like effects.[2] | - |
| AMN082 | MK-801-induced Hyperactivity | 3, 6 mg/kg | Enhancement of hyperactivity (effect not observed in mGlu7 KO mice).[1] | - |
| Amphetamine-induced Hyperactivity | 3, 6 mg/kg | No effect.[1] | - | |
| DOI-induced Head Twitches | 3, 6 mg/kg | Enhancement of head twitches (effect not observed in mGlu7 KO mice).[1] | - |
Table 2: Effect on Models of Negative and Cognitive Symptoms of Schizophrenia
| Compound | Model | Dosage | Effect | Antagonism |
| This compound | Social Interaction Deficit (MK-801) | 0.5, 2, 5 mg/kg | Dose-dependently inhibited deficits. | Effect antagonized by WAY100635 (0.1 mg/kg). |
| Novel Object Recognition (NOR) Deficit (MK-801) | 0.5, 2, 5 mg/kg | Dose-dependently inhibited deficits. | Effect antagonized by WAY100635 (0.1 mg/kg). | |
| LSP4-2022 | Animal Models of Schizophrenia | - | Attenuated MK-801-evoked neurotransmitter release and possessed antipsychotic-like activity. | Effects abolished by pharmacological blockers of 5-HT1A receptors. |
Mechanism of Action and Signaling Pathway
This compound is an orthosteric agonist for group III metabotropic glutamate (B1630785) (mGlu) receptors, showing a preference for the mGlu4 subtype. Its mechanism of action in producing antipsychotic-like effects is not direct but is mediated through the serotonergic system, specifically involving 5-HT1A receptors. This is substantiated by the reversal of its effects by the 5-HT1A antagonist WAY100635. Furthermore, the general involvement of group III mGlu receptors is confirmed by the blockade of its action by the non-selective group II/III mGlu receptor antagonist LY341495.
The proposed signaling cascade initiated by this compound involves the activation of presynaptic mGlu4 receptors, which are coupled to inhibitory G-proteins (Gi/o). This leads to a reduction in adenylyl cyclase activity and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately inhibiting the release of glutamate. This modulation of glutamatergic transmission is thought to influence downstream serotonergic pathways, leading to the observed antipsychotic-like effects. The interaction with the 5-HT1A receptor, a G-protein coupled receptor also linked to Gi/o proteins, further modulates neuronal excitability.
Proposed signaling pathway of this compound.
Experimental Confirmation of Mechanism
The mechanism of this compound was elucidated through pharmacological "knockout" experiments, where the effects of this compound were challenged with specific antagonists.
Pharmacological knockout experimental workflow.
Detailed Experimental Methodologies
The following are summarized protocols for the key behavioral assays used to evaluate the efficacy of this compound.
MK-801-Induced Hyperactivity Test
This model is used to assess potential antipsychotic properties by measuring a compound's ability to counteract the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801.
-
Animals: Male mice are typically used. They are housed in groups with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Apparatus: An open-field arena (e.g., 50 x 50 x 33 cm) equipped with infrared beams or a video tracking system to monitor locomotor activity.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Mice are pre-treated with the test compound (e.g., this compound) or vehicle.
-
After a specified pre-treatment time (e.g., 30-60 minutes), MK-801 (e.g., 0.15-0.3 mg/kg) or saline is administered.
-
Immediately following MK-801 injection, mice are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: The total locomotor activity is compared between treatment groups using statistical methods such as ANOVA.
DOI-Induced Head-Twitch Response
The head-twitch response (HTR) in rodents is a behavioral proxy for the hallucinogenic potential of 5-HT2A receptor agonists like DOI. Antagonism of the HTR can indicate antipsychotic potential.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After the pre-treatment period, DOI (e.g., 0.5-2.5 mg/kg) is administered.
-
Mice are then placed in individual observation chambers.
-
The number of head twitches is counted by a trained observer, often from video recordings, for a specific period (e.g., 30-60 minutes).
-
-
Data Analysis: The frequency of head twitches is compared across treatment groups using appropriate statistical tests.
Social Interaction Test
This test assesses social withdrawal, a negative symptom of schizophrenia. Deficits in social interaction can be induced by drugs like MK-801.
-
Animals: Male rats or mice are used.
-
Apparatus: A three-chambered social approach apparatus is often used.
-
Procedure:
-
The test typically consists of three phases: habituation, sociability, and social novelty.
-
Habituation: The subject animal is allowed to freely explore all three empty chambers.
-
Sociability: An unfamiliar "stranger" animal is placed in a wire cage in one of the side chambers, and an empty cage is placed in the other side chamber. The time the subject animal spends in each chamber and interacting with the cages is recorded.
-
Social Novelty: A new, unfamiliar "stranger" animal is placed in the previously empty cage. The time the subject animal spends interacting with the now-familiar animal versus the novel animal is measured.
-
-
Data Analysis: A sociability index and a social novelty preference index are calculated based on the time spent in the different chambers and interacting with the different animals.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate cognitive deficits, particularly recognition memory, which is often impaired in schizophrenia.
-
Animals: Mice or rats are used.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena.
-
Familiarization/Training: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test: After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is measured.
-
-
Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A higher index indicates better recognition memory.
References
Replicating Published LSP1-2111 Study Results: A Comparative Guide
This guide provides a detailed comparison of the product's performance with other alternatives, supported by experimental data from published studies on LSP1-2111, a preferential agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). The information is intended for researchers, scientists, and drug development professionals to facilitate the replication of these key findings.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the anxiolytic and antipsychotic-like effects of this compound.
Table 1: Anxiolytic-like Effects of this compound in Mice
| Experimental Model | Dosage (mg/kg, i.p.) | Observed Effect | Antagonized by | Reference |
| Stress-Induced Hyperthermia (SIH) | 2 and 5 | Clear anxiolytic-like effect | Flumazenil (B1672878) (10 mg/kg, i.p.), WAY100635 (0.1 mg/kg, s.c.) | [1] |
| Elevated Plus-Maze (EPM) | 2 and 5 | Clear anxiolytic-like effect | Not specified | [1] |
Table 2: Antipsychotic-like Effects of this compound in Rodent Models
| Experimental Model | Species | Dosage (mg/kg, i.p.) | Observed Effect | Antagonized by | Reference |
| MK-801-induced Hyperactivity | Mice | 1, 2, and 5 | Dose-dependent inhibition | LY341495 (1.5 mg/kg, i.p.) | [2] |
| Amphetamine-induced Hyperactivity | Mice | 1, 2, and 5 | Dose-dependent inhibition | LY341495 (1.5 mg/kg, i.p.) | [2] |
| DOI-induced Head Twitches | Mice | 5 | Antagonized head twitches | LY341495 (1.5 mg/kg, i.p.), WAY100635 (0.1 mg/kg) | [2][3] |
| MK-801-induced Deficits in Social Interaction | Rats | 0.5, 2, and 5 | Dose-dependent inhibition of deficits | WAY100635 (0.1 mg/kg) | [3][4] |
| MK-801-induced Deficits in Novel Object Recognition (NOR) | Rats | 0.5, 2, and 5 | Dose-dependent inhibition of deficits | WAY100635 (0.1 mg/kg) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for accurate replication.
1. Animal Models for Anxiolytic-like Activity
-
Stress-Induced Hyperthermia (SIH) in Mice:
-
House male mice in groups under standard laboratory conditions.
-
Measure the basal rectal temperature (T1) of each mouse.
-
Immediately after the first measurement, administer this compound or vehicle intraperitoneally (i.p.).
-
Ten minutes after the injection, measure the rectal temperature again (T2). The difference (T2 - T1) represents the stress-induced hyperthermia.
-
To investigate receptor involvement, administer antagonists such as flumazenil or WAY100635 prior to this compound.[1]
-
-
Elevated Plus-Maze (EPM) Test in Mice:
-
Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Administer this compound or vehicle i.p. to the mice.
-
After a set pre-treatment time, place each mouse individually in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and enclosed arms. An anxiolytic-like effect is indicated by an increase in the proportion of time spent and entries into the open arms.[1]
-
2. Animal Models for Antipsychotic-like Activity
-
MK-801- and Amphetamine-Induced Hyperactivity in Mice:
-
Acclimatize mice to individual locomotor activity cages.
-
Administer this compound or vehicle i.p.
-
After a specified pre-treatment time, administer MK-801 or d-amphetamine to induce hyperlocomotion.
-
Record locomotor activity for a designated period using an automated activity monitoring system. A reduction in the induced hyperactivity suggests an antipsychotic-like effect.[2]
-
-
DOI-Induced Head Twitches in Mice:
-
Administer the 5-HT2A/2C receptor agonist DOI (2,5-dimethoxy-4-iodoamphetamine) to induce a head-twitch response.
-
Pre-treat the mice with this compound or vehicle.
-
Observe the mice individually for a defined period and count the number of head twitches. A decrease in the number of head twitches indicates a potential antipsychotic-like effect.[2][3]
-
-
Social Interaction Test in Rats:
-
House pairs of male rats in a dimly lit, open-field arena.
-
To induce social withdrawal, pre-treat the rats with MK-801.
-
Administer this compound or vehicle prior to the MK-801 injection.
-
Record the total duration of social behaviors (e.g., sniffing, grooming, following) between the two rats for a set period. An increase in social interaction time in the this compound treated group compared to the MK-801 control group suggests a therapeutic effect on negative symptoms.[3][4]
-
-
Novel Object Recognition (NOR) Test in Rats:
-
Familiarize rats with an open-field arena containing two identical objects.
-
In a subsequent session, replace one of the familiar objects with a novel one.
-
To induce cognitive deficits, administer MK-801 before the familiarization phase.
-
Administer this compound or vehicle prior to the MK-801 injection.
-
Measure the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact recognition memory. A reversal of MK-801-induced deficits in discriminating the novel object suggests a pro-cognitive effect.[4]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Anxiolytic-like Action
The anxiolytic effects of this compound are mediated through its interaction with the GABAergic and serotonergic systems.[1] this compound, as a preferential mGlu4 receptor agonist, influences these neurotransmitter systems, leading to its observed anxiolytic-like properties.
Signaling Pathway of this compound's Antipsychotic-like Action
The antipsychotic-like effects of this compound are linked to its modulation of the glutamatergic system and its interaction with the 5-HT1A serotonin (B10506) receptors.[3][4] Activation of mGlu4 receptors by this compound appears to involve the serotonergic system to produce its therapeutic effects against positive, negative, and cognitive symptoms of psychosis models.
References
- 1. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposing efficacy of group III mGlu receptor activators, this compound and AMN082, in animal models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antipsychotic-like effects of the mGlu group III orthosteric agonist, this compound, involves 5-HT₁A signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of LSP1-2111's Anxiolytic Effects: A Comparative Guide
This guide provides a detailed comparison of the anxiolytic effects of LSP1-2111, a novel metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist, with other established anxiolytic agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in evaluating the specificity of this compound.
This compound is an orthosteric, preferential agonist for the mGlu4 receptor, a member of the group III metabotropic glutamate receptors.[1] Its development represents a significant step in exploring the therapeutic potential of targeting the glutamatergic system for anxiety disorders.[2] Unlike broad-acting anxiolytics, this compound's targeted mechanism of action suggests the potential for a more specific anxiolytic effect with a favorable side-effect profile. This guide will delve into the experimental evidence supporting this claim.
Comparative Performance Data
The anxiolytic potential of this compound has been evaluated in several preclinical models. The data below summarizes its efficacy in key behavioral tests and draws a comparison with conventional anxiolytics.
Table 1: Anxiolytic-like Effects of this compound in Murine Behavioral Models
| Behavioral Test | Doses Administered (i.p.) | Key Findings | Citation |
| Elevated Plus-Maze (EPM) | 2 and 5 mg/kg | Significant increase in the percentage of time spent and entries into the open arms, indicative of an anxiolytic effect. | [1][3] |
| Stress-Induced Hyperthermia (SIH) | 2 and 5 mg/kg | Effectively reduced the stress-induced rise in body temperature, a characteristic response to anxiolytic agents. | [1][3] |
| Tail Suspension Test (TST) | Up to 5 mg/kg | No significant effect on immobility time, indicating a lack of antidepressant-like activity. | [1][3] |
| Forced Swim Test (FST) | Up to 5 mg/kg | No significant effect on immobility time, further supporting the absence of antidepressant-like effects. | [1][3] |
Table 2: Comparative Profile of this compound and Alternative Anxiolytic Agents
| Drug Class | Example(s) | Primary Mechanism of Action | Key Anxiolytic Efficacy | Common Side Effects |
| mGlu4 Agonist | This compound | Preferential agonist of the mGlu4 receptor.[4][5] | Anxiolytic-like effects in EPM and SIH tests.[1] | Specific side-effect profile not fully characterized; lacks antidepressant effects.[1] |
| Benzodiazepines | Diazepam, Alprazolam | Positive allosteric modulators of GABA-A receptors.[6][7] | Broad and potent anxiolytic effects. | Sedation, amnesia, dependence, and withdrawal symptoms.[6][7] |
| SSRIs | Fluoxetine, Sertraline | Selective serotonin (B10506) reuptake inhibitors.[6][8] | Effective for various anxiety disorders, often with a delayed onset of action. | Nausea, insomnia, sexual dysfunction.[6] |
| SNRIs | Venlafaxine, Duloxetine | Serotonin-norepinephrine reuptake inhibitors.[8][9] | Broad efficacy in anxiety and comorbid depression. | Similar to SSRIs, with potential for increased blood pressure. |
| Azapirones | Buspirone | 5-HT1A receptor partial agonist.[6][9] | Anxiolytic effects without sedation or dependence. | Dizziness, nausea, headache. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key behavioral assays used to evaluate the anxiolytic properties of this compound.
1. Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[10] The test is based on the natural aversion of rodents to open and elevated spaces.[11]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound at 2 or 5 mg/kg, i.p.) or vehicle at a specified time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.[11]
-
The animal is allowed to explore the maze for a period of 5 minutes.
-
Behavior is recorded by a video camera and analyzed for parameters such as the time spent in the open and closed arms, and the number of entries into each arm.
-
-
Interpretation: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[11][12]
2. Stress-Induced Hyperthermia (SIH) Test
The SIH test is a model that measures the anxiety-related physiological response of a transient increase in body temperature to a mild stressor.[1]
-
Apparatus: A standard animal cage and a digital thermometer.
-
Procedure:
-
The basal body temperature of the mouse is measured (T1).
-
The mouse is then subjected to the stress of a rectal probe insertion for a second temperature measurement 10 minutes later (T2). The difference (ΔT = T2 - T1) represents the stress-induced hyperthermia.
-
Animals are pre-treated with the test compound or vehicle before the temperature measurements.
-
-
Interpretation: Anxiolytic compounds are expected to attenuate the stress-induced rise in body temperature (reduce ΔT).[1]
3. Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior.[13] Anxiolytic agents typically increase the time spent in the illuminated compartment.[14][15]
-
Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.[16]
-
Procedure:
-
Animals receive the test compound or vehicle prior to the test.
-
Each animal is placed in the center of the illuminated compartment, facing away from the opening.
-
The animal's behavior is recorded for a set period (e.g., 5-10 minutes).
-
Parameters measured include the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
-
Interpretation: Anxiolytic-like activity is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound's anxiolytic action and a typical experimental workflow for assessing anxiolytic drug specificity.
Caption: Proposed signaling pathway of this compound's anxiolytic action.
Caption: Experimental workflow for assessing anxiolytic drug specificity.
Discussion on Specificity
The specificity of an anxiolytic agent is determined by its ability to reduce anxiety without causing a broad spectrum of other central nervous system effects, such as sedation, motor impairment, or antidepressant effects. The experimental evidence to date suggests that this compound exhibits a notable degree of specificity.
-
Distinct from Antidepressants: A key finding is the lack of antidepressant-like activity of this compound in the tail suspension and forced swim tests.[1] This differentiates it from agents like SSRIs and SNRIs, which are prescribed for both anxiety and depression. This suggests that the mGlu4 receptor pathway targeted by this compound may be more specifically involved in anxiety-related circuits.
-
Interaction with GABAergic and Serotonergic Systems: The anxiolytic effects of this compound are blocked by the benzodiazepine (B76468) receptor antagonist flumazenil and the 5-HT1A receptor antagonist WAY100635.[1][3] This indicates that while this compound's primary target is the mGlu4 receptor, its downstream effects are mediated through the GABAergic and serotonergic systems, which are well-established pathways in anxiety modulation. However, its action is indirect, which may contribute to a different pharmacological profile compared to direct GABA-A modulators like benzodiazepines.
-
Lack of Efficacy in 5-HT Depleted Animals: The finding that this compound is not effective in animals with depleted serotonin further underscores the crucial role of the serotonergic system in its anxiolytic action.[1][3]
Conclusion
This compound demonstrates a specific anxiolytic-like profile in preclinical models. Its efficacy in anxiety-specific behavioral tests, coupled with its lack of antidepressant effects, points towards a targeted mechanism of action. The involvement of GABAergic and serotonergic systems in its downstream effects provides a basis for its anxiolytic properties. Further research is warranted to fully characterize its side-effect profile and therapeutic potential in humans. The targeted approach of modulating the mGlu4 receptor with agents like this compound holds promise for the development of a new generation of anxiolytics with improved specificity and potentially fewer side effects than current treatments.
References
- 1. Metabotropic glutamate receptor 4 novel agonist this compound with anxiolytic, but not antidepressant-like activity, mediated by serotonergic and GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate receptor ligands as anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualification of this compound as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary and botanical anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. therecoveryvillage.com [therecoveryvillage.com]
- 9. theheightstreatment.com [theheightstreatment.com]
- 10. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
A Head-to-Head Comparison: The Novel Antipsychotic Candidate LSP1-2111 Versus Traditional Antipsychotics
For Immediate Release
In the landscape of antipsychotic drug development, a novel investigational compound, LSP1-2111, is emerging with a mechanism of action that starkly contrasts with traditional antipsychotic agents. This guide provides a comprehensive comparison of this compound with typical and atypical antipsychotics, focusing on their distinct pharmacological profiles, effects in preclinical models of psychosis, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuropsychopharmacology.
Divergent Mechanisms of Action: A Shift from Dopamine (B1211576) and Serotonin (B10506) Receptor Blockade
Traditional antipsychotic medications are broadly categorized into two classes: first-generation (typical) and second-generation (atypical) antipsychotics. Typical antipsychotics, such as haloperidol , primarily exert their therapeutic effects through the potent antagonism of the dopamine D2 receptor.[1] Atypical antipsychotics, including compounds like clozapine , olanzapine , risperidone , quetiapine , aripiprazole , and ziprasidone , also block D2 receptors, but are distinguished by their additional potent antagonism of the serotonin 5-HT2A receptor.[2][3][4] This dual action is thought to contribute to their efficacy against a broader range of schizophrenia symptoms and a generally lower risk of extrapyramidal side effects (EPS) compared to typical agents.[2][4]
In a significant departure from these established mechanisms, This compound is a preferential agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the group III mGlu receptors. Critically, this compound does not directly target dopamine receptors, a cornerstone of traditional antipsychotic pharmacology. Its antipsychotic-like effects are believed to be mediated through the modulation of glutamatergic, serotonergic, and GABAergic systems. This novel mechanism holds the promise of a therapeutic agent with a potentially improved side-effect profile, particularly concerning motor and metabolic adverse events commonly associated with dopamine receptor blockade.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and a selection of traditional antipsychotics across a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Mechanism | D2 | 5-HT2A | H1 | M1 | Alpha-1 | mGluR4 |
| This compound | mGluR4 Agonist | >10,000 | >10,000 | >10,000 | >10,000 | >10,000* | Agonist |
| Haloperidol | D2 Antagonist | 0.89 - 1.55[1][5] | 120[1] | >1,000 | >1,000 | 13 | N/A |
| Clozapine | 5-HT2A/D2 Antagonist | 75 - 160[6][7] | 5.4[6] | 1.1[6] | 6.2[6] | 1.6[6] | N/A |
| Olanzapine | 5-HT2A/D2 Antagonist | 6.3 - 31 | 7.3 | 30 | 1.9[3] | 19 | N/A |
| Risperidone | 5-HT2A/D2 Antagonist | 3.13 - 3.2[2][5] | 0.16 - 0.2[2][5] | 20[2] | >10,000[2] | 0.8 - 5[2][5] | N/A |
| Quetiapine | 5-HT2A/D2 Antagonist | 160 - 380[8] | 640[8] | 11[9] | >1,000 | 26 | N/A |
| Aripiprazole | D2 Partial Agonist | 0.34[10] | 22.4[11] | 25.1[11] | >10,000 | 25.7[11] | N/A |
| Ziprasidone | 5-HT2A/D2 Antagonist | 4.8 | 0.4 | 1.3 | >1,000 | 11 | N/A |
Preclinical Efficacy: Head-to-Head in Validated Animal Models
This compound has demonstrated a promising profile of antipsychotic-like activity in various preclinical models that are predictive of efficacy for positive, negative, and cognitive symptoms of schizophrenia.
Experimental Protocols
Below are the detailed methodologies for key experiments cited in the evaluation of this compound and traditional antipsychotics.
1. MK-801-Induced Hyperactivity Model (Positive Symptoms)
-
Objective: To assess the potential of a test compound to ameliorate the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a model for the positive symptoms of schizophrenia.
-
Animals: Male Swiss mice weighing 20-25g are used. Animals are housed in groups of 10 with free access to food and water, maintained on a 12-hour light/dark cycle.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.).
-
After a specific pretreatment time (e.g., 30 minutes), MK-801 (0.2 mg/kg) is administered i.p.
-
Immediately following MK-801 injection, mice are placed individually into automated locomotor activity chambers.
-
Locomotor activity (distance traveled, rearing frequency) is recorded for a period of 60-90 minutes.
-
-
Endpoint Analysis: The total distance traveled and/or the number of rearings are calculated and compared between treatment groups. A significant reduction in MK-801-induced hyperactivity by the test compound is indicative of antipsychotic-like potential.
2. Social Interaction Test (Negative Symptoms)
-
Objective: To evaluate the ability of a test compound to reverse the social withdrawal deficits induced by psychotomimetic agents or in genetic models of schizophrenia, modeling the negative symptoms.
-
Animals: Male mice (strain may vary, e.g., C57BL/6J) are group-housed under standard laboratory conditions.
-
Procedure:
-
The test apparatus consists of a three-chambered box.
-
Habituation Phase: The test mouse is placed in the central chamber and allowed to freely explore all three chambers for 10 minutes.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed within a wire cage in one of the side chambers. An empty wire cage is placed in the opposite side chamber. The test mouse is returned to the central chamber and allowed to explore all three chambers for 10 minutes.
-
Social Novelty Phase: A second, novel "stranger" mouse is placed in the previously empty wire cage. The test mouse is again allowed to explore for 10 minutes.
-
-
Endpoint Analysis: The time spent in each chamber and the time spent sniffing each wire cage are recorded. A preference for the chamber with the stranger mouse over the empty chamber indicates normal sociability. A preference for the novel stranger mouse over the familiar one indicates normal social novelty preference. Antipsychotic efficacy is demonstrated by the reversal of deficits in these measures in a disease model.
3. Novel Object Recognition Test (Cognitive Symptoms)
-
Objective: To assess the effect of a test compound on recognition memory, a cognitive domain often impaired in schizophrenia.[12]
-
Animals: Adult male rodents (rats or mice) are used.
-
Procedure:
-
Habituation: Animals are individually habituated to an open-field arena for a set period over several days.
-
Training/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes).[13]
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).[13]
-
Test/Choice Phase (T2): One of the familiar objects is replaced with a novel object, and the animal is returned to the arena to explore for a set time (e.g., 5 minutes).[13]
-
-
Endpoint Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compounds that reverse a deficit in the DI in a schizophrenia model are considered to have pro-cognitive effects.[14]
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling cascades initiated by this compound and traditional antipsychotics.
Conclusion: A New Avenue in Antipsychotic Research
This compound represents a paradigm shift in the development of antipsychotic medications. By targeting the mGluR4 receptor and modulating the glutamatergic system, it offers a mechanism of action that is fundamentally different from the dopamine and serotonin receptor blockade of traditional antipsychotics. The preclinical data suggest a broad efficacy profile with the potential for a more favorable side-effect profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel approach for the treatment of schizophrenia and other psychotic disorders.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. researchgate.net [researchgate.net]
- 12. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition Test [protocols.io]
Safety Operating Guide
Essential Safety and Disposal Guidance for LSP1-2111
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of LSP1-2111, a phosphinic glutamate (B1630785) derivative and metabotropic glutamate (mGlu) receptor agonist. The following protocols are designed to provide clear, step-by-step instructions to mitigate risks and ensure responsible waste management.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of this compound. This information is derived from a comprehensive Safety Data Sheet (SDS) and is intended for quick reference by trained laboratory professionals.
| Parameter | Value | GHS Classification |
| Physical State | Solid (Powder) | Not classified as a hazardous substance or mixture |
| Solubility | Soluble in DMSO | - |
| Storage Temperature | -20°C | - |
| Personal Protective Equipment (PPE) | Eye Protection, Gloves, Lab Coat | - |
| Disposal Method | Chemical Waste Stream | - |
Experimental Protocols: Disposal of this compound
The disposal of this compound, both in its pure form and in solutions, must adhere to institutional and local regulations for chemical waste. The following is a generalized protocol; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat.
-
Sealed, labeled chemical waste container.
-
Chemical fume hood.
Procedure for Disposal of Solid this compound:
-
Container Preparation: Obtain a designated and properly labeled hazardous waste container from your institution's EHS department. Ensure the label includes the full chemical name ("this compound"), the quantity, and the date.
-
Transfer of Waste: Carefully transfer the solid this compound waste into the designated container. This should be done in a chemical fume hood to minimize the risk of inhalation.
-
Container Sealing: Securely seal the waste container.
-
Storage Pending Pickup: Store the sealed container in a designated, secure waste accumulation area until it is collected by authorized waste management personnel.
Procedure for Disposal of this compound Solutions:
-
Waste Segregation: Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Container Labeling: Use a labeled waste container specifically for halogenated or non-halogenated organic solvent waste, depending on the solvent used to dissolve the this compound. The label must clearly indicate "this compound" and the solvent used.
-
Waste Transfer: In a chemical fume hood, carefully pour the this compound solution into the designated waste container.
-
Container Management: Do not overfill the container. Securely cap the container after adding the waste.
-
Storage and Disposal: Store the container in the designated waste accumulation area for pickup by your institution's hazardous waste disposal service.
Visualized Experimental Workflow: this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of solid and solution forms of this compound.
Signaling Pathway Context (Informational)
While not directly related to disposal, understanding the mechanism of action of this compound can inform risk assessment. This compound is an agonist for the metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor. The diagram below illustrates a simplified representation of this signaling pathway.
Caption: Simplified signaling pathway of mGluR4 activation by this compound.
Disclaimer: This information is intended for trained laboratory professionals and is based on general chemical safety principles. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's waste disposal guidelines before handling or disposing of any chemical.
Essential Safety and Logistical Information for Handling LSP1-2111
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of LSP1-2111, a potent group III metabotropic glutamate (B1630785) receptor agonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this information is based on best practices for handling potent, non-radiolabeled research compounds in a laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk when handling this compound. The required level of protection depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., powder or solution).
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[1] |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of potent compounds like this compound.
-
Review Safety Information : Before beginning any experiment, thoroughly review all available safety information and conduct a comprehensive risk assessment for the planned procedures.
-
Prepare the Work Area : Ensure that the chemical fume hood is certified and functioning correctly. Decontaminate the work surfaces before and after use. Prepare a spill kit appropriate for the quantity of this compound being handled.
-
Don Appropriate PPE : Select and put on the correct PPE as determined by the risk assessment and the specific task (refer to Table 1).
-
Perform the Experiment : All manipulations of this compound, especially weighing and preparing solutions, should be performed within a containment device such as a chemical fume hood to minimize inhalation exposure.
-
Decontaminate : Thoroughly clean all equipment and work surfaces with an appropriate deactivating solution after the experiment is complete.
-
Doff PPE : Remove PPE in the correct sequence to avoid cross-contamination.
-
Segregate and Label Waste : All materials that have come into contact with this compound must be collected in designated, sealed waste containers and clearly labeled as hazardous waste.[1]
III. Disposal Plan
The disposal of this compound and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | To prevent the release of a potent bioactive compound into the environment.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure and ensure proper disposal.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To contain any residual contamination and ensure safe disposal.[1] |
General Waste Disposal Workflow:
-
Segregate Waste : At the point of generation, separate waste contaminated with this compound from other laboratory waste streams.
-
Label Waste : Clearly label all waste containers with the contents, including the name "this compound," and the appropriate hazard symbols.
-
Store Waste Securely : Keep all hazardous waste in a designated, secure area until it can be collected for disposal.
-
Dispose via Approved Vendor : Arrange for the collection and disposal of all this compound waste through a certified hazardous waste contractor.[1]
IV. Visual Guides
The following diagrams illustrate key workflows for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
